Fluprofen
Description
Conceptual Framework of Arylpropionic Acid Nonsteroidal Anti-Inflammatory Drugs
Arylpropionic acid derivatives, often called "profens," represent a major and vital class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comresearchgate.netorientjchem.org This group of drugs, which includes well-known compounds like Ibuprofen (B1674241) and Naproxen alongside Fluprofen, is chemically characterized by a propionic acid moiety attached to an aromatic ring system. humanjournals.comfrontiersin.org The presence of a carboxyl group is considered crucial for the broad-spectrum pharmacological activity of arylpropionic acids. ijpsr.com
The primary mechanism of action for NSAIDs, including those of the arylpropionic acid class, is the inhibition of cyclooxygenase (COX) enzymes. drugbank.comorientjchem.orgwikipedia.org These enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923). drugbank.compatsnap.com Prostaglandins are key mediators in various physiological and pathological processes, including inflammation, pain, and fever. patsnap.comontosight.ai
COX-1 is a constitutively expressed enzyme involved in "house-keeping" functions, such as protecting the gastrointestinal mucosa and maintaining renal blood flow. wikipedia.orgpatsnap.com
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. orientjchem.orgpatsnap.com Its inhibition is largely responsible for the anti-inflammatory effects of NSAIDs. patsnap.com
This compound acts as a non-selective inhibitor of both COX-1 and COX-2. drugbank.comtaylorandfrancis.compatsnap.com By blocking these enzymes, it effectively curtails the production of prostaglandins, thereby reducing inflammation and pain. drugbank.compatsnap.com
A significant feature of the profen class is chirality. These molecules typically possess a stereogenic center at the alpha-carbon of the propionic acid group, meaning they exist as two non-superimposable mirror images or enantiomers, designated (S)- and (R)-. frontiersin.orgviamedica.pl Pharmacological studies have consistently shown that the (S)-enantiomer possesses significantly higher clinical and anti-inflammatory activity, as it is the primary inhibitor of the COX enzymes. orientjchem.orgfrontiersin.org While some profens, like ibuprofen, undergo metabolic chiral inversion where the inactive (R)-enantiomer is converted to the active (S)-enantiomer in the body, this phenomenon is very limited for flurbiprofen (B1673479). viamedica.plnih.gov
Historical Perspectives in this compound Research Evolution
The development of this compound is rooted in the extensive research efforts to discover potent non-steroidal anti-inflammatory agents during the mid-20th century. It was derived from propionic acid by the research division of Boots UK during the 1960s, a highly productive period that also saw the discovery of other foundational NSAIDs such as ibuprofen, diclofenac (B195802), and naproxen. wikipedia.org The patent for this compound was filed in 1964. wikipedia.org
Following its initial synthesis and patenting, this compound underwent extensive preclinical and clinical evaluation to establish its pharmacological profile. It was approved for medical use in the United States in 1988 for the management of symptoms associated with chronic arthritis. nih.gov Early clinical research in the 1980s focused on its efficacy in rheumatological disorders. Long-term studies evaluated its performance in treating conditions like osteoarthrosis and ankylosing spondylitis, demonstrating significant improvements in pain and inflammation. nih.govnih.gov
Research also delved into the compound's fundamental mechanism of action and metabolic pathways. In vitro studies from the late 1980s investigated the phenomenon of chiral inversion among 2-arylpropionic acids. These studies revealed that, unlike ibuprofen, the R-enantiomer of flurbiprofen does not undergo significant inversion to the active S-enantiomer in rat liver homogenates, highlighting key differences in the metabolic processing of these closely related drugs. nih.gov This lack of inversion was attributed to the substrate specificity of the acyl-CoA synthetase enzyme, which is the first step in the inversion pathway. nih.gov
Current Research Paradigms and Unanswered Questions Regarding this compound
Contemporary research on this compound continues to explore its therapeutic potential beyond its classical anti-inflammatory use. One major area of investigation involves the synthesis of novel derivatives and prodrugs to enhance its activity or target specific biological pathways. For instance, researchers have synthesized amide derivatives of flurbiprofen to create dual-action agents that inhibit both fatty acid amide hydrolase (FAAH) and COX-2, which could offer new avenues for pain management. nih.gov The synthesis of various esters, amides, and other derivatives is a common strategy to modify the properties of arylpropionic acids. nih.gov
Another research focus is on the stereospecific properties of this compound. Since the (S)-enantiomer is the biologically active form, studies are exploring the advantages of using the pure (S)-enantiomer, known as esflurbiprofen, which may offer efficacy with a better side-effect profile due to the lower required dose. ontosight.ai The development of biocatalytic methods using enzymes like esterases to produce single-enantiomer profens is an active field of research, aiming for more efficient and environmentally friendly synthesis. frontiersin.org
Despite decades of research, several questions about this compound remain:
Full Mechanistic Spectrum: While COX inhibition is the primary mechanism, the full extent of this compound's other potential molecular interactions and off-target effects is not completely understood. Some research suggests it may alter lymphocyte activity and decrease proinflammatory cytokine activity, but these mechanisms require further elucidation. medscape.com
Derivative Potential: The therapeutic potential of novel flurbiprofen derivatives is still being uncovered. Research is ongoing to determine if modifying the parent molecule can lead to agents with improved selectivity (e.g., COX-2 specific inhibitors) or multi-target activity for conditions like cancer or neurodegenerative diseases. humanjournals.comnih.gov
Long-Term Cardiovascular Implications: Like other non-selective NSAIDs, the long-term cardiovascular risks associated with high doses are a subject of ongoing study and debate within the scientific community. ox.ac.uk While the primary mechanism relates to effects on renal prostaglandins and fluid homeostasis, a complete understanding of the differential risks between various NSAIDs, including this compound, requires continued large-scale investigation. medscape.com
Physicochemical Properties of this compound
Mentioned Chemical Compounds
Structure
2D Structure
3D Structure
Properties
CAS No. |
17692-38-5 |
|---|---|
Molecular Formula |
C15H13FO2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-[4-(3-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h2-10H,1H3,(H,17,18) |
InChI Key |
TYCOFFBAZNSQOJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Fluprofen
Cyclooxygenase Enzyme Inhibition
Non-Selective Inhibition of COX-1 and COX-2 Enzymes
Fluprofen functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. drugbank.comnih.govpatsnap.com These enzymes are responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various prostaglandins (B1171923) and thromboxanes involved in physiological and pathological processes. drugbank.comnews-medical.netwikipedia.org By reversibly inhibiting both COX-1 and COX-2, this compound effectively curtails the production of these inflammatory mediators. drugbank.comnih.gov
The inhibitory potency of this compound against these isoenzymes has been quantified, with IC50 values of 0.1 μM for human COX-1 and 0.4 μM for human COX-2. tocris.comtcichemicals.comrndsystems.com This demonstrates a potent inhibition of both isoforms, classifying it as one of the most powerful NSAIDs in terms of prostaglandin synthesis inhibition. drugbank.comnih.gov The S-enantiomer of this compound is a more potent inhibitor of COX isoenzymes compared to the R-enantiomer. tcichemicals.com
Table 1: Inhibitory Concentration (IC50) of this compound on COX Enzymes
| Enzyme | IC50 Value |
|---|---|
| Human COX-1 | 0.1 μM tocris.comtcichemicals.comrndsystems.com |
| Human COX-2 | 0.4 μM tocris.comtcichemicals.comrndsystems.com |
Differential Inhibition of Prostaglandin Synthesis
The non-selective inhibition of COX-1 and COX-2 by this compound leads to a broad reduction in prostaglandin synthesis. nih.govnih.gov Prostaglandins are key mediators of inflammation, pain, and fever. mdpi.comnews-medical.net By blocking their production, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects. mdpi.comdrugbank.com
Research has shown that this compound significantly inhibits the formation of prostaglandin E2 (PGE2). nih.gov In studies using bovine seminal vesicular microsomes, this compound was found to be approximately 12.5 times more potent than indomethacin (B1671933) in inhibiting PGE2 synthesis. nih.gov The mechanism is believed to be the competitive inhibition of the endoperoxygenase enzyme that converts arachidonic acid to the cyclic endoperoxide, PGG2. nih.gov Furthermore, studies on isolated rat pancreases have demonstrated that this compound inhibits the synthesis of both PGE2 and PGF2α in a dose-dependent manner, with a more pronounced effect on PGE2. nih.gov
Role of COX-1 Inhibition in Gastrointestinal and Renal Physiology
While the inhibition of COX-2 is largely responsible for the anti-inflammatory effects of NSAIDs, the concurrent inhibition of COX-1 can have significant physiological consequences, particularly in the gastrointestinal (GI) tract and the kidneys. ajmc.compnas.orgnih.gov
In the GI tract, COX-1 is constitutively expressed and produces prostaglandins that are crucial for maintaining the integrity of the gastric mucosa. news-medical.netpnas.org Inhibition of COX-1 by non-selective NSAIDs like this compound can disrupt these protective mechanisms, leading to potential GI side effects. mdpi.comajmc.compnas.org
In the kidneys, both COX-1 and COX-2 are constitutively expressed and play roles in renal physiology. ahajournals.orgnih.gov COX-1 is primarily involved in regulating renal hemodynamics and the glomerular filtration rate (GFR). nih.gov Inhibition of COX-1 can lead to adverse renal effects, including salt retention and a decrease in GFR, which may elevate blood pressure. ahajournals.org Prostaglandins produced by COX-1 help to maintain renal blood flow, especially in the presence of vasoconstrictors. ahajournals.org Therefore, inhibition of COX-1 can disrupt this balance and potentially impair kidney function. nih.govmedscape.com
Enantiomer-Specific Mechanistic Delineation of this compound
S-Enantiomer's Anti-inflammatory and Antinociceptive Actions
The S-enantiomer of this compound is considered the more pharmacologically active form, possessing both potent anti-inflammatory and antinociceptive (pain-relieving) properties. nih.govsigmaaldrich.comontosight.ai This activity is primarily attributed to its strong inhibition of prostaglandin synthesis. nih.govsigmaaldrich.com The S-enantiomer is a more potent inhibitor of COX enzymes than the R-enantiomer. tcichemicals.com Studies have shown that S-fluprofen, when administered locally into an inflamed paw, produces significant dose-related antinociception. nih.govnih.gov This suggests a peripheral site of action for its analgesic effects. nih.gov Furthermore, S-fluprofen is significantly more potent than the R-enantiomer in producing antinociceptive effects in models of arthritic pain. nih.gov
R-Enantiomer's Selective Antinociceptive Action
In contrast to its S-counterpart, the R-enantiomer of this compound does not significantly inhibit prostaglandin synthesis at therapeutic concentrations and is therefore considered to have weak or no anti-inflammatory activity. nih.govsigmaaldrich.com However, research has revealed that R-fluprofen possesses a selective antinociceptive action. nih.gov This analgesic effect is believed to occur through a central mechanism, independent of prostaglandin synthesis inhibition. nih.govnih.gov
Studies have demonstrated that after systemic administration, both R- and S-fluprofen reduce the responses of nociceptive spinal cord neurons to pressure in a dose-dependent manner. nih.gov However, when injected directly into an inflamed joint, only the S-enantiomer showed a significant effect, supporting a central site of action for the R-enantiomer's analgesic properties. nih.gov While some studies suggest that the antinociceptive effect of R-fluprofen might be due to a very low level of chiral inversion to the S-enantiomer, others propose a distinct mechanism. nih.govnih.gov More recent research indicates that R-flurbiprofen may exert its effects by inhibiting the translocation of cPLA2α to the cell membrane, thereby limiting the availability of arachidonic acid for COX enzymes, and by trapping prostaglandins inside cells through the inhibition of the multidrug resistance–associated protein 4 (MRP4) transporter. mdpi.com
Table 2: Summary of Enantiomer-Specific Actions of this compound
| Enantiomer | Anti-inflammatory Action | Antinociceptive Action | Primary Site of Action | Mechanism |
|---|---|---|---|---|
| S-Fluprofen | Yes nih.govsigmaaldrich.com | Yes nih.govnih.gov | Peripheral and Central nih.gov | Potent inhibition of COX-1 and COX-2, leading to decreased prostaglandin synthesis. nih.govsigmaaldrich.com |
| R-Fluprofen | No/Weak nih.govsigmaaldrich.com | Yes nih.gov | Central nih.govnih.gov | Independent of prostaglandin synthesis inhibition; may involve central nervous system mechanisms and inhibition of prostaglandin transport. nih.govnih.govmdpi.com |
Influence on Prostaglandin Biosynthesis by Individual Enantiomers
This compound exists as a racemic mixture of two enantiomers, (S)-fluprofen and (R)-fluprofen. The anti-inflammatory and analgesic properties are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, key to prostaglandin synthesis. ontosight.ainih.gov
Research has demonstrated the stereoselectivity of this compound enantiomers in their inhibition of COX-1 and COX-2. In a study using human whole blood, the (S)(+)-fluprofen enantiomer was found to be a significantly more potent inhibitor of both COX-1 and COX-2 compared to the (R)(-)-fluprofen enantiomer. nih.gov The stereoselectivity, expressed as the ratio of the 50% inhibitory concentrations (IC50), was 340 for COX-1 and 56 for COX-2, indicating a much stronger inhibitory action of the S(+) form. nih.gov
The selectivity for COX-1 versus COX-2 also differs between the enantiomers and the racemic mixture. Racemic this compound and (S)(+)-fluprofen show a preference for inhibiting COX-1 over COX-2, with selectivity ratios of 32 and 16, respectively. nih.gov In contrast, (R)(-)-fluprofen has a much lower selectivity for COX-1, with a ratio of 5.3. nih.gov This differential inhibition of COX isoforms by the individual enantiomers underlies the therapeutic efficacy and may also contribute to the side effect profile of the drug. nih.gov
Interestingly, while (R)-fluprofen is considered the "inactive" enantiomer due to its lack of direct COX inhibition, it has been shown to reduce extracellular prostaglandin E2 (PGE2) levels. mdpi.com This effect is not due to conversion to the (S)-enantiomer but is achieved through a dual mechanism: it inhibits the translocation of cytosolic phospholipase A2α (cPLA2α) to the plasma membrane, which limits the availability of arachidonic acid for prostaglandin synthesis, and it traps PGE2 inside cells by inhibiting the multidrug resistance–associated protein 4 (MRP4), a prostaglandin transporter. mdpi.com
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-1/COX-2 Selectivity Ratio | Stereoselectivity vs. R(-) Enantiomer (COX-1) | Stereoselectivity vs. R(-) Enantiomer (COX-2) |
|---|---|---|---|---|---|
| Racemic Flurbiprofen (B1673479) | Data Not Available | Data Not Available | 32 | - | - |
| S(+)-Flurbiprofen | Data Not Available | Data Not Available | 16 | 340 | 56 |
| R(-)-Flurbiprofen | Data Not Available | Data Not Available | 5.3 | - | - |
Beyond Cyclooxygenase Inhibition: Ancillary Molecular Mechanisms
This compound, like other NSAIDs, can influence hemostasis by inhibiting platelet function. nih.gov This effect is primarily mediated through the inhibition of platelet COX-1, which in turn blocks the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. nih.gov The inhibition of platelet aggregation by this compound is reversible, and its duration depends on the drug's dose, serum level, and half-life. nih.gov Studies have shown that ibuprofen (B1674241), a related profen, can inhibit the secondary phase of ADP-induced platelet aggregation. mdpi.com Furthermore, some ibuprofen derivatives have demonstrated the ability to dose-dependently reduce platelet aggregation induced by ADP, collagen, and epinephrine. mdpi.complos.org This modulation of platelet function contributes to the systemic bleeding tendency sometimes associated with NSAID use. nih.gov
The analgesic effects of this compound extend beyond the peripheral inhibition of prostaglandin synthesis. Pain transmission is a complex process involving the relay of nociceptive signals from the periphery through the spinal cord to the brain. dovepress.comstanford.edu This transmission is modulated at various levels by both excitatory and inhibitory signals. nih.gov NSAIDs like ibuprofen may activate anti-nociceptive pathways, in part, through their interaction with the endocannabinoid system. pharmgkb.org The descending pain modulatory system, originating in the midbrain, can suppress pain signals at the spinal cord level through the release of endogenous opioids. physio-pedia.com While direct evidence for this compound's action on specific neuronal pain pathways is still emerging, its ability to reduce prostaglandin levels in the central nervous system is a key component of its analgesic effect. Prostaglandins are known to sensitize nociceptors and amplify pain signals within the spinal cord.
This compound and its metabolites have been shown to inhibit the metabolism of endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA). nih.govplos.orgnih.gov This is significant because endocannabinoids play a role in pain modulation and inflammation. mdpi.com this compound can inhibit the breakdown of 2-AG by COX-2 and the hydrolysis of AEA by fatty acid amide hydrolase (FAAH). nih.govplos.orgnih.gov
| Compound | Target Enzyme | Substrate | Inhibitory Effect |
|---|---|---|---|
| Flurbiprofen | COX-2 | 2-AG | Substrate-selective inhibition |
| Flurbiprofen | FAAH | AEA | pH-dependent inhibition |
| 4'-Hydroxyflurbiprofen (B17815) | COX-2 | 2-AG | Inhibits cyclooxygenation |
| 4'-Hydroxyflurbiprofen | FAAH | AEA | pH-dependent inhibition (lower potency) |
The inflammatory process involves the migration of immune cells, such as lymphocytes, to the site of injury or infection, a process known as chemotaxis. Some NSAIDs have been shown to modulate this process. For example, benoxaprofen (B1668000) and diclofenac (B195802) have been found to inhibit the chemotaxis of leukocytes, including lymphocytes, in a dose-dependent manner in vitro. nih.gov Chemokines, a type of cytokine, are crucial for attracting and activating lymphocytes. google.com While specific studies on this compound's direct impact on lymphocyte activity and chemotaxis are limited, the broader class of NSAIDs can influence leukocyte functions. nih.gov The alteration of lymphocyte trafficking can also be influenced by agonists of sphingosine-1-phosphate (S1P) receptors, which can lead to the sequestration of lymphocytes in lymph nodes. nih.gov
Inhibition of Neutrophil Aggregation
Research indicates that the mechanism by which NSAIDs like this compound inhibit neutrophil activation is independent of their well-known inhibition of cyclooxygenase (COX) enzymes and, consequently, prostaglandin synthesis. medicaljournalssweden.se The effects are thought to arise from the ability of these drugs to insert into the lipid bilayer of the plasma membrane, thereby disrupting normal signaling events and protein-protein interactions necessary for neutrophil activation. researchgate.net Several studies have shown that NSAIDs can interfere with cell membrane events associated with neutrophil activation, including the inhibition of cell aggregation and the release of lysosomal enzymes. nih.gov
In various experimental models, this compound has demonstrated an ability to reduce neutrophil presence and activity at inflammatory sites. For example, in a model of focal cerebral ischemia in rats, administration of flurbiprofen significantly reduced the infiltration of neutrophils into the ischemic brain tissue, as measured by a decrease in myeloperoxidase (MPO) activity, a marker for neutrophil accumulation. nih.gov Similarly, in a murine model of acute pancreatitis-associated lung injury, both prophylactic and therapeutic administration of flurbiprofen significantly reduced lung inflammation by decreasing neutrophil sequestration. nih.gov Another study found that R- and S-flurbiprofen enhanced the inhibition of platelet aggregation caused by rat peritoneal neutrophils, indirectly pointing to an interaction with neutrophil-mediated processes. ncats.io
The table below summarizes the observed effects of this compound on various neutrophil functions as indicated by research findings.
| Neutrophil Function | Effect of this compound | Experimental Model/Observation | Reference |
| Aggregation | Inhibition | General finding for NSAIDs, contributing to anti-inflammatory activity. | kcl.ac.uk |
| Infiltration/Sequestration | Reduction | Decreased MPO activity in a rat model of cerebral ischemia. | nih.gov |
| Infiltration/Sequestration | Reduction | Reduced neutrophil sequestration in a mouse model of pancreatitis-associated lung injury. | nih.gov |
| Oxidative Burst | Inhibition | Scavenges human neutrophil-derived Reactive Oxygen Species (ROS). | researchgate.netnih.gov |
| Chemotaxis | Inhibition | General finding for several NSAIDs. | nih.gov |
It is important to note that while the primary mechanism of NSAIDs is the inhibition of COX enzymes, the effects on neutrophil aggregation appear to be a distinct, COX-independent action that contributes to their anti-inflammatory profile. kcl.ac.ukmedicaljournalssweden.se
Pharmacokinetic and Pharmacodynamic Profiles of Fluprofen
Absorption Dynamics and Variability
The journey of a drug through the body is a complex process, and for fluprofen, a nonsteroidal anti-inflammatory drug (NSAID), understanding its absorption is key to comprehending its therapeutic action. This section delves into the specifics of how this compound is absorbed, the factors that can alter this process, and a peculiar phenomenon observed in its absorption pattern.
Oral Bioavailability and Absorption Rate Kinetics
When administered orally, this compound is readily absorbed from the gastrointestinal tract. Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a critical parameter. For an oral syrup formulation of this compound, the apparent bioavailability has been estimated to be 81%, with a 95% confidence interval of 71% to 91%. nih.gov This high bioavailability indicates that a substantial portion of the ingested dose becomes available to exert its pharmacological effects. nih.gov In adults, the bioavailability of oral this compound is approximately 90%. nih.gov
The rate at which a drug is absorbed is also a crucial factor. For this compound, the oral absorption rate constant (Ka) has been determined to be 5.5 h⁻¹. nih.gov This relatively high value suggests a rapid absorption process. The time to reach maximum plasma concentration (Tmax), another indicator of absorption rate, is predicted to be around 27 minutes for a 1 mg/kg oral dose in a typical 20 kg patient. nih.gov The peak plasma concentration (Cmax) under these conditions is predicted to be 10 mg/l. nih.gov
It's important to note that the rate of absorption can sometimes be slower than the rate of elimination, a phenomenon known as "flip-flop" kinetics. nih.gov This can occur with drugs that are slowly absorbed due to factors like poor water solubility or administration in a modified-release dosage form. nih.gov
Factors Influencing Absorption: Food and Antacid Effects
The impact of food on drug absorption is a complex interplay of physiological changes in the gastrointestinal tract, such as delayed gastric emptying and altered pH. researchgate.net While the provided information does not specifically detail the effects of food on this compound absorption, it is a general principle that food can alter the absorption of many drugs. google.com
Distribution and Protein Binding Characteristics
Once a drug enters the bloodstream, its distribution throughout the body and its binding to plasma proteins are critical determinants of its efficacy and duration of action. Only the unbound, or "free," fraction of a drug is pharmacologically active. wikipedia.org
Plasma Protein Binding Affinity, Primarily Albumin
This compound exhibits a high degree of binding to plasma proteins, with over 99% of the drug being bound. nih.gov The primary binding protein for this compound, like many acidic drugs, is human serum albumin. wikipedia.orgnih.gov This extensive binding means that only a very small fraction of the total this compound in the plasma is free to exert its therapeutic effects. wikipedia.org
The binding of this compound to albumin can be described by a one-site binding model within the therapeutic concentration range. nih.gov The association constant, a measure of the affinity of the drug for the protein, has been shown to decrease as the concentration of albumin increases. nih.gov For instance, at an albumin concentration of 2 g/100 ml, the association constant is 3.04 x 10⁶ M⁻¹, while at an albumin concentration of 4 g/100 ml, it decreases to 1.19 x 10⁶ M⁻¹. nih.gov The binding is not dependent on pH over the range of 7.0 to 8.0. nih.gov
It is the unbound fraction of the drug that is available for distribution to tissues, metabolism, and excretion. wikipedia.org Therefore, despite high total plasma concentrations, the concentration of active drug may be much lower. The bound fraction of the drug can act as a reservoir, slowly releasing the drug as the free form is cleared from the body, which can influence its half-life. wikipedia.org
Stereoselective Protein Binding Dynamics
This compound is a chiral compound, meaning it exists as two non-superimposable mirror-image forms called enantiomers: (R)-fluprofen and (S)-fluprofen. This stereochemistry can lead to differences in how each enantiomer interacts with the body, including its binding to plasma proteins.
Studies have shown stereoselectivity in the plasma protein binding of this compound. nih.gov The unbound fraction of (R)-fluprofen has been found to be slightly, though not always significantly, greater than that of (S)-fluprofen. nih.gov In one study involving uremic patients, the unbound percentage of R-flurbiprofen was 0.079% compared to 0.064% for S-flurbiprofen. nih.gov This difference in protein binding can contribute to variations in the pharmacokinetics of the two enantiomers. nih.gov
Time-resolved fluorescence spectroscopy has also been used to investigate the interaction dynamics between the enantiomers of this compound and human serum albumin. nih.gov These studies have revealed a clear stereoselectivity in the fluorescence quenching of this compound when it binds to the protein, which is influenced by the conformational arrangement of the molecules. nih.gov This further supports the concept that the three-dimensional structure of the drug molecule plays a significant role in its interaction with plasma proteins. nih.gov
Interactive Data Tables
Table 1: Oral Bioavailability and Absorption Rate of this compound
| Parameter | Value | Reference |
| Apparent Oral Bioavailability (Syrup) | 81% (71-91%) | nih.gov |
| Oral Bioavailability (Adults) | ~90% | nih.gov |
| Oral Absorption Rate Constant (Ka) | 5.5 h⁻¹ | nih.gov |
| Predicted Tmax (1 mg/kg, 20kg patient) | 27 min | nih.gov |
| Predicted Cmax (1 mg/kg, 20kg patient) | 10 mg/l | nih.gov |
Table 2: this compound Binding to Human Serum Albumin
| Albumin Concentration | Association Constant (Ka) | Reference |
| 2 g/100 ml | 3.04 x 10⁶ M⁻¹ | nih.gov |
| 4 g/100 ml | 1.19 x 10⁶ M⁻¹ | nih.gov |
Table 3: Stereoselective Unbound Fraction of this compound in Uremic Patients
| Enantiomer | Unbound Percentage | Reference |
| (R)-Fluprofen | 0.079% | nih.gov |
| (S)-Fluprofen | 0.064% | nih.gov |
Synovial Fluid Distribution and Proposed Site of Action
Flurbiprofen (B1673479), a nonsteroidal anti-inflammatory drug (NSAID), demonstrates effective distribution into synovial fluid, the viscous fluid found in the cavities of synovial joints. This is a critical aspect of its therapeutic action in treating conditions like osteoarthritis and rheumatoid arthritis. webmd.comtandfonline.com Following administration, flurbiprofen penetrates the synovial tissue and fluid. mdpi.com Studies have shown that the concentration of flurbiprofen in the synovial fluid is a key factor in its local mechanism of action for pain and inflammation relief within the joint. tandfonline.commdpi.com
The proposed site of action for flurbiprofen is the inhibition of cyclooxygenase (COX) enzymes within the synovial tissues. webmd.comtaylorandfrancis.com By blocking COX-1 and COX-2, flurbiprofen reduces the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. drugbank.comontosight.ai This reduction of inflammatory cytokines in the joint fluid is believed to alleviate the symptoms of arthritic conditions. tandfonline.com The ability of flurbiprofen to achieve therapeutic concentrations in the synovial fluid allows for a targeted effect at the site of inflammation.
Biotransformation Pathways and Metabolite Formation
The biotransformation of flurbiprofen is a complex process primarily occurring in the liver. It involves several metabolic pathways, leading to the formation of various metabolites that are then excreted from the body. ontosight.ai
The primary route of flurbiprofen metabolism is through the hepatic cytochrome P450 (CYP450) enzyme system. ontosight.aiontosight.ai Specifically, the CYP2C9 isozyme plays a predominant role in the oxidative metabolism of flurbiprofen. drugbank.compharmgkb.orgwjpmr.com This enzymatic reaction leads to the hydroxylation of flurbiprofen, forming its major metabolite, 4'-hydroxy-flurbiprofen. drugbank.comwjpmr.comnih.gov This metabolite has been shown to have significantly less anti-inflammatory activity compared to the parent compound. drugbank.com While some initial studies suggested minor involvement of CYP1A2, further research confirmed that CYP2C9 is the principal enzyme responsible for the generation of 4'-hydroxy-flurbiprofen. pharmgkb.org
Genetic variations in the CYP2C9 gene can significantly impact the metabolism of flurbiprofen. The CYP2C92 (R144C) and CYP2C93 (I359L) are two common allelic variants that result in decreased enzyme activity. unc.eduaacrjournals.org Individuals carrying these variants, particularly the CYP2C9*3 allele, are considered poor metabolizers and exhibit reduced clearance of flurbiprofen. pharmgkb.orgnih.govnih.gov
Studies have demonstrated that the presence of the CYP2C93 allele is associated with a lower clearance and longer half-life of flurbiprofen. unc.edunih.gov For instance, individuals with the CYP2C91/3 genotype have significantly higher plasma concentrations of flurbiprofen compared to those with the wild-type CYP2C91/*1 genotype. wjpmr.comnih.gov This is due to the reduced ability of the variant enzyme to metabolize the drug. The FDA-approved drug label for flurbiprofen recommends a dose reduction for patients known or suspected to be poor CYP2C9 metabolizers to avoid abnormally high plasma levels. nih.gov
A study correlating CYP2C9 genotype with metabolic phenotype using flurbiprofen as a probe drug estimated the metabolic activity of the CYP2C92 allele to be about 68% of the wild-type, while the CYP2C93 allele had only 19% of the activity. plos.orgresearchgate.net
Table 1: Impact of CYP2C9 Genotype on Flurbiprofen Metabolism
| Genotype | Allelic Variant | Consequence on Flurbiprofen Metabolism |
| CYP2C91/1 | Wild-type | Normal metabolism |
| CYP2C91/2 | R144C | Reduced metabolic activity |
| CYP2C91/3 | I359L | Significantly reduced metabolic activity and clearance |
| CYP2C92/2 | R144C/R144C | Reduced metabolic activity |
| CYP2C92/3 | R144C/I359L | Significantly reduced metabolic activity and clearance |
| CYP2C93/3 | I359L/I359L | Significantly reduced metabolic activity and clearance |
The primary oxidative metabolite of flurbiprofen is 4'-hydroxy-flurbiprofen, formed through the action of CYP2C9. drugbank.comwjpmr.commedchemexpress.com This metabolite is considered to have little to no anti-inflammatory activity. drugbank.combertin-bioreagent.com In addition to 4'-hydroxy-flurbiprofen, other minor oxidative metabolites have been identified, including dihydroxy and hydroxy methoxy (B1213986) derivatives. pharmgkb.orgscispace.com The formation of these metabolites is also part of the hepatic biotransformation process.
Following oxidation, both flurbiprofen and its hydroxylated metabolites can undergo conjugation with glucuronic acid, a process known as glucuronidation. wjpmr.complos.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT2B7 has been identified as having the highest activity in the glucuronidation of flurbiprofen. wjpmr.compharmgkb.org The resulting glucuronide conjugates are more water-soluble and are readily excreted in the urine. plos.org Studies have indicated that about 15% of the total flurbiprofen is conjugated to form an acyl-glucuronide. hug.ch
Flurbiprofen is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers: (R)-flurbiprofen and (S)-flurbiprofen. The (S)-enantiomer is primarily responsible for the anti-inflammatory effects through COX inhibition, while the (R)-enantiomer is largely inactive against COX enzymes. wikidoc.orgwikipedia.orgresearchgate.net
The process of enantiomeric bioinversion, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer, has been studied for flurbiprofen. In humans, this conversion is very limited. researchgate.netnih.gov In contrast, studies in rats have shown a more significant, though still limited, extent of bioinversion from the (R) to the (S) form. nih.govcapes.gov.br One study reported that in humans, only about 1.5% of the (R)-enantiomer undergoes bioinversion to the (S)-form. wikidoc.orgwikipedia.org This inefficient conversion means that the pharmacological activity of racemic flurbiprofen is predominantly due to the (S)-enantiomer present in the original formulation.
Elimination Kinetics and Excretion Routes
The elimination of this compound is a process heavily reliant on metabolic transformation followed by renal clearance.
Renal elimination is the primary pathway for the excretion of this compound and its metabolites. drugbank.com Following administration, this compound undergoes extensive metabolism in the liver, primarily by the cytochrome P450 2C9 enzyme, into its major metabolite, 4'-hydroxy-flurbiprofen, which has minimal anti-inflammatory activity. drugbank.com Other metabolites, including glucuronide conjugates, are also formed. nih.gov
Approximately 70% of a given dose is ultimately eliminated in the urine in the form of the parent drug and its various metabolites. drugbank.comwikidoc.org However, very little of the drug is excreted in its original, unchanged form. Multiple sources indicate that less than 3% of this compound is excreted unchanged in the urine. drugbank.comwikidoc.orgnih.gov The majority is cleared as metabolites. drugbank.com While some research has suggested a higher proportion of unchanged drug excretion (approximately 20%), the consensus from drug information labels points to the lower figure. nih.govnih.gov The terminal disposition half-life is approximately 4.7 hours for R-flurbiprofen and 5.7 hours for S-flurbiprofen. wikidoc.orgnih.gov
Table 1: Urinary Excretion of this compound
| Excretion Product | Percentage of Dose in Urine | Source |
| Total (Parent Drug + Metabolites) | ~70% | drugbank.comwikidoc.orgnih.gov |
| Unchanged this compound | <3% | drugbank.comwikidoc.orgnih.gov |
The kidney's role is critical for clearing this compound's metabolites. In individuals with healthy renal function, this process is efficient. However, in patients with moderate to severe renal impairment, the elimination of these metabolites can be significantly reduced. nih.govmedscape.comdrugs.com Specifically, the excretion of 4'-hydroxy-flurbiprofen and glucuro-conjugated metabolites is diminished. nih.govdrugs.com
This reduced clearance leads to the accumulation of these conjugates in the body. nih.gov While the elimination half-life of the parent this compound may remain unchanged in patients with renal impairment, the buildup of metabolites is a significant consideration. wikidoc.orgnih.gov For this reason, treatment with this compound is often not recommended for patients with advanced renal disease. medscape.comdrugs.com
Pharmacodynamic Modeling and Efficacy Elucidation
The therapeutic effects of this compound are directly linked to its concentration at the site of action and its interaction with specific biological targets.
The anti-inflammatory effect of this compound stems from its reversible inhibition of cyclooxygenase (COX) enzymes, which in turn decreases the production of prostaglandins—key mediators of inflammation. drugbank.commdpi.com While this mechanism is well-established, the precise quantitative relationship between the concentration of this compound and its anti-inflammatory effect is complex and not fully elucidated. nih.gov
Research indicates that local tissue concentration may be more critical than systemic plasma levels for anti-inflammatory activity. A study comparing topical and oral administration found that this compound concentrations in fat, tendon, muscle, and periosteum tissues were significantly higher after topical application, even though plasma concentrations were lower than with oral administration. nih.gov This suggests that achieving a high concentration at the local site of inflammation is key. However, the minimal effective concentration of this compound required to produce an anti-inflammatory effect within these tissues is not known. nih.gov Studies have shown that this compound administration can significantly reduce levels of inflammatory markers like C-reactive protein (CRP) and Interleukin-6 (IL-6) in postoperative patients, confirming its anti-inflammatory action in a clinical setting. medsci.org
Table 2: this compound Concentration in Tissue vs. Plasma (Oral vs. Topical)
| Administration Route | Mean Concentration in Muscle Tissue (ng/g) | Mean Concentration in Plasma (ng/mL) | Source |
| Topical | 492 | 1369 | nih.gov |
| Oral | 82 | 3331 | nih.gov |
A clear relationship exists between the dose of this compound and its analgesic efficacy. Studies in animal models of inflammatory pain have demonstrated that this compound produces a dose-dependent analgesic effect; as the dose increases, the pain-relieving effect becomes more pronounced. medpresspublications.com
This dose-response relationship is also evident in clinical settings. A study on patients with knee osteoarthritis using an S-flurbiprofen plaster patch found that a 40 mg dose provided a statistically significant reduction in pain compared to a placebo, whereas lower doses of 10 mg and 20 mg did not show a significant difference from the placebo. dovepress.com This indicates a threshold concentration is necessary for significant analgesia. Further supporting the importance of local concentration, peripherally applied this compound spray has been shown to provide effective analgesia comparable to oral tablet forms, despite resulting in lower systemic blood levels. scielo.brscielo.br
Table 3: Analgesic Efficacy of S-Flurbiprofen Plaster (SFPP) in Knee Osteoarthritis
| Treatment Group | Mean Change in Pain Score (VAS, mm) from Baseline | Statistical Significance vs. Placebo (p-value) |
| Placebo | -29.5 | N/A |
| SFPP 10 mg | -31.5 | Not Significant |
| SFPP 20 mg | -32.0 | Not Significant |
| SFPP 40 mg | -35.6 | 0.001 |
| Source: dovepress.com |
Pharmacodynamic models, such as the Inhibitory Maximum Effect (Emax) model, are used to describe the relationship between drug concentration and a pharmacological effect, up to a maximum response. While dose-dependent and concentration-dependent analgesic effects have been clearly observed for this compound, the specific application of an Inhibitory Emax model to quantify its analgesic efficacy is not well-documented in publicly available scientific literature. dovepress.comnih.gov Such modeling would formally describe the concentration at which this compound produces its maximum pain-inhibiting effect, but detailed studies of this nature for this compound are not readily found. googleapis.comepo.org
Advanced Research in Therapeutic Applications and Novel Actions of Fluprofen
Emerging Therapeutic Potentials
Recent research has focused on repurposing and re-examining the mechanisms of fluprofen, revealing potential applications in neurodegenerative disorders and uncovering actions in inflammatory pain that are not dependent on its classic cyclooxygenase (COX) inhibition.
The involvement of neuroinflammation in the pathogenesis of neurodegenerative conditions like Alzheimer's disease has prompted investigation into the therapeutic potential of anti-inflammatory agents. This compound has been a subject of interest due to its dual properties as both a COX inhibitor and a modulator of amyloid-beta (Aβ) pathology. nih.gov
This compound is recognized as a selective amyloid-lowering agent (SALA), capable of reducing levels of the neurotoxic Aβ1-42 peptide, a key component of the amyloid plaques found in Alzheimer's disease. nih.govbohrium.com Research has demonstrated that this compound can modulate the activity of γ-secretase, an enzyme complex involved in the production of Aβ peptides, thereby selectively decreasing Aβ42 levels. bohrium.com
Beyond its direct effect on amyloid processing, this compound also influences the neuroinflammatory environment by modulating the activity of microglia, the resident immune cells of the central nervous system. nih.govnih.gov Studies have shown that this compound can suppress inflammatory responses following events like cerebral ischemia by inhibiting the NF-κB signaling pathway. nih.gov This inhibition leads to a reduction in the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov
Furthermore, research into this compound's enantiomers has revealed distinct activities. The R-enantiomer, R-flurbiprofen, which has significantly reduced COX-inhibiting activity, has been shown in animal models to improve cognitive function and decrease the hyperphosphorylation of tau protein, another hallmark of Alzheimer's disease. nih.gov This suggests that the neuroprotective effects may be partially independent of COX inhibition. nih.gov Novel formulations, such as encapsulating this compound in polylactide nanoparticles, have been developed to enhance its ability to cross the blood-brain barrier and exert its Aβ42-lowering effects within the central nervous system. bohrium.com
| Compound | Mechanism/Target | Observed Effect | Reference |
|---|---|---|---|
| This compound (racemic) | γ-secretase modulation | Selectively lowers Aβ1-42 levels | nih.govbohrium.com |
| This compound (racemic) | NF-κB signaling pathway | Inhibits expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | nih.gov |
| R-flurbiprofen | γ-secretase modulation | Reduces hyperphosphorylated tau; improves cognition | nih.gov |
| NO-flurbiprofen (HCT-1026) | Anti-inflammatory/Neuroprotective pathways | Retains anti-inflammatory properties and shows neuroprotection in cell cultures | nih.gov |
| Nanoparticulate this compound | Blood-Brain Barrier transport | Crosses in vitro BBB model and reduces Aβ42 levels | bohrium.com |
While the primary analgesic and anti-inflammatory effects of this compound are attributed to its non-selective inhibition of COX-1 and COX-2 enzymes, thereby blocking prostaglandin (B15479496) synthesis, emerging research indicates that its actions in inflammatory pain may involve additional mechanisms. nih.govnih.gov
More distinct non-COX mechanisms have been identified for this compound's derivatives and enantiomers. The R-enantiomer, R-flurbiprofen, which lacks significant COX-inhibiting activity, has been shown to reduce extracellular prostaglandin E2 (PGE2) levels through a novel dual mechanism. researchgate.netmdpi.com It inhibits the translocation of cytosolic phospholipase A2α (cPLA2α) to the cell membrane, reducing the availability of the prostaglandin precursor arachidonic acid. researchgate.net Concurrently, it traps existing PGE2 inside cells by inhibiting the multidrug resistance-associated protein 4 (MRP4), which functions as a prostaglandin transporter. researchgate.netmdpi.com
Furthermore, a synthetic nitrosylated derivative, HCT1026, has demonstrated cytokine-inhibitory properties that are independent of both nitric oxide release and prostaglandin synthesis inhibition. bohrium.com HCT1026 was found to inhibit the activation of the NF-κB and extracellular signal-regulated kinase (ERK) pathways induced by cytokines like RANKL, TNF, and IL-1, an effect not observed with the parent this compound compound in the same study. bohrium.com
| Compound | Mechanism | Primary Outcome | Reference |
|---|---|---|---|
| S-flurbiprofen | Modulation of bradykinin (B550075) and substance P release | Partial contribution to overall analgesia and anti-inflammatory effect | nih.govnih.gov |
| R-flurbiprofen | Inhibition of cPLA2α translocation and MRP4 transport | Reduced extracellular PGE2 levels without COX inhibition | researchgate.netmdpi.com |
| HCT1026 (NO-flurbiprofen) | Inhibition of NF-κB and ERK signaling pathways | Inhibition of cytokine-induced signaling | bohrium.com |
Investigational Delivery Systems and Routes
To enhance the therapeutic efficacy and safety of this compound, particularly for localized inflammatory conditions like arthritis, researchers are actively investigating advanced delivery systems and alternative administration routes. The goal is to achieve sustained drug release directly at the target site, thereby maximizing local drug concentration while minimizing systemic exposure and associated adverse effects. nih.govnih.gov
Intra-articular (i.a.) injection is a promising route for delivering this compound directly into the synovial joint to treat conditions like osteoarthritis. nih.gov However, conventional aqueous formulations of this compound are cleared rapidly from the joint cavity, often within 48 hours, necessitating frequent injections to maintain therapeutic concentrations. nih.govmdpi.com To address this limitation, various sustained-release systems have been developed.
One approach involves the use of thermosensitive hydrogels. A system based on a poly(ε-caprolactone-co-lactide)-b-poly(ethylene glycol)-b-poly(ε-caprolactone-co-lactide) (PCLA–PEG–PCLA) copolymer has been designed to be liquid at room temperature and form a gel depot upon injection into the warmer joint space. nih.govbohrium.com In vitro studies showed that this thermogel could release this compound in a sustained manner for over three weeks. nih.govbohrium.com When tested in a rat model of osteoarthritis, a single i.a. injection of the this compound-loaded gel demonstrated significantly improved long-term analgesic effects and a greater reduction in inflammatory markers (IL-1, IL-6, TNF-α, COX-2) within the joint compared to a standard this compound injection. nih.govbohrium.com
Microsphere-based systems have also been extensively studied. Gelatin microspheres cross-linked with genipin (B1671432) have shown the ability to prolong drug release for more than 100 hours. nih.gov A study in rats demonstrated significantly higher drug retention in the knee joint 96 hours after injection with cross-linked microspheres (42.56% of administered dose) compared to uncross-linked microspheres (8.27%). nih.gov Similarly, gelatin microspheres prepared by an emulsion-congealing method extended the mean residence time of this compound in rabbit joints to over 24 hours, a significant increase from the 8-hour clearance time of a standard injection. nih.gov
Nanoparticle formulations are being explored for targeted delivery. Hyaluronic acid-coated bovine serum albumin nanoparticles (HA-BSA NPs) are designed to target inflamed joint tissues. nih.gov This system provided an extended in vitro release profile of up to six days and, when injected intra-articularly in an arthritis rat model, led to a significant reduction in joint swelling and levels of inflammatory biomarkers like TNF-α and IL-6. nih.gov
| Delivery System | Composition | Release Profile | Key Outcomes in Preclinical Models | Reference |
|---|---|---|---|---|
| Thermosensitive Gel | PCLA–PEG–PCLA copolymer | Sustained release > 3 weeks (in vitro) | Improved long-term analgesia; Reduced IL-1, IL-6, TNF-α, COX-2 in rat OA model | nih.govbohrium.com |
| Microspheres | Genipin cross-linked gelatin | Sustained release > 108 hours | 42.56% drug retention at 96 hours in rat knee joint | nih.gov |
| Microspheres | Gelatin (emulsion-congealing) | Mean residence time > 24 hours | Prolonged drug retention in rabbit joint vs. standard injection | nih.gov |
| Nanoparticles | Hyaluronic acid-coated BSA | Extended release up to 6 days (in vitro) | Reduced joint swelling, CRP, TNF-α, IL-6 in rat arthritis model | nih.gov |
Topical administration offers a non-invasive method to deliver this compound directly to localized areas of pain and inflammation, with the potential to reduce the gastrointestinal side effects associated with oral use. bohrium.comresearchgate.net The primary challenge in topical delivery is overcoming the barrier function of the skin's outermost layer, the stratum corneum. bohrium.com Research has focused on developing advanced formulations that enhance skin penetration and deliver therapeutic concentrations to underlying tissues.
Pharmacokinetic studies have demonstrated that formulation components are critical for effective transdermal delivery. In one study using a transdermal patch on rats, the inclusion of lemon oil as a penetration enhancer significantly increased the flux of this compound across the skin. nih.govbohrium.com This enhanced formulation led to a 1.7-fold increase in the maximum plasma concentration (Cmax) and a 1.6-fold increase in the area under the curve (AUC) compared to a control patch. nih.govbohrium.com Other research has shown that N-methyl-2-pyrrolidone can increase the penetration flux of this compound through human skin by more than threefold. nih.gov
Novel drug delivery systems have been designed to improve the pharmacokinetics of topical this compound. Ethosomes, which are specialized lipid vesicles, have been shown to enhance skin permeation, with one formulation achieving a transdermal flux of 226.1 μg/cm²/h through rat skin. nih.gov Gels containing solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) have demonstrated sustained release over 24 hours. researchgate.net A comparative study found that an NLC gel achieved a Cmax that was 1.8 times higher than an SLN gel and increased the bioavailability of this compound by 4.4 times relative to oral administration. researchgate.net
The pharmacodynamic effects of these advanced topical formulations have been confirmed in animal models of inflammation. The transdermal patch containing a penetration enhancer produced a significantly greater anti-inflammatory effect in the carrageenan-induced rat paw edema model compared to the control patch. nih.gov Similarly, this compound-loaded ethosomes demonstrated marked analgesic and anti-edema activity. nih.govresearchgate.net Notably, a 0.5% w/v SLN gel was shown to produce an equivalent reduction in rat paw edema as a conventional formulation with ten times the concentration of this compound, highlighting the efficiency of the nanoparticle delivery system. nih.gov
| Formulation | Key Pharmacokinetic Finding | Key Pharmacodynamic Outcome (Rat Paw Edema Model) | Reference |
|---|---|---|---|
| Transdermal Patch with Lemon Oil | 1.7-fold increase in Cmax vs. control patch | Significantly higher anti-inflammatory effect vs. control patch | nih.govbohrium.com |
| Ethosomes | Transdermal flux of 226.1 μg/cm²/h | Significant inhibition of paw edema | nih.govresearchgate.net |
| Solid Lipid Nanoparticle (SLN) Gel | Enhanced dermal deposition vs. marketed gel | Equivalent inhibition of edema with 10x less drug concentration | nih.gov |
| Nanostructured Lipid Carrier (NLC) Gel | Cmax = 38.67 ± 2.77 µg/ml; 4.4x bioavailability of oral | Significantly higher anti-inflammatory effect vs. oral administration | researchgate.net |
Toxicology and Mechanistic Basis of Adverse Effects of Fluprofen
Gastrointestinal Systemic Toxicity
The most well-documented toxicity of fluprofen and other NSAIDs involves the gastrointestinal (GI) tract. nih.govnih.gov The damage can range from dyspepsia to more severe complications such as ulceration, bleeding, and perforation. nih.govgoogleapis.com This toxicity stems from a combination of direct local irritation and systemic effects mediated by the inhibition of prostaglandin (B15479496) synthesis. nih.govmedsafe.govt.nz
Mechanisms of Ulceration, Bleeding, and Perforation
NSAID-induced gastrointestinal injury is a multifaceted process involving both topical and systemic actions. medsafe.govt.nz Topically, the acidic nature of NSAIDs like this compound allows them to diffuse across the lipid membranes of gastric mucosal cells in the acidic environment of the stomach. medsafe.govt.nznih.gov This leads to intracellular ion trapping, which can disrupt cellular integrity and lead to local cell necrosis and hemorrhage. nih.govmedsafe.govt.nz
Systemically, the inhibition of COX enzymes is the primary driver of mucosal injury. nih.gov This inhibition leads to a cascade of events that compromise the defensive barriers of the stomach and intestines:
Increased Gastric Acid Secretion: Prostaglandins (B1171923) normally inhibit gastric acid secretion; their depletion can lead to a more aggressive luminal environment. nih.gov
Decreased Mucus and Bicarbonate Secretion: Prostaglandins are crucial for stimulating the secretion of mucus and bicarbonate, which form a protective layer over the gastroduodenal mucosa. nih.govnih.govfrontiersin.org Reduced prostaglandin levels weaken this barrier, leaving the epithelium vulnerable to damage from acid and pepsin. nih.govgoogle.com
Reduced Mucosal Blood Flow: Prostaglandins contribute to maintaining adequate blood flow to the gastric mucosa, which is essential for cellular repair and integrity. nih.govbioclima.ro Inhibition of these molecules can lead to reduced perfusion, ischemia, and impaired healing of minor erosions. nih.gov
Increased Intestinal Permeability: NSAIDs can interact with phospholipids (B1166683) in the cell membranes of the intestinal lining, increasing permeability. nih.goveasl.eu This allows luminal aggressors like bacteria and bile to penetrate the mucosa, initiating an inflammatory response that can lead to ulceration. nih.goveasl.eu
Deep ulceration can erode into blood vessels, causing significant bleeding, or penetrate the entire wall of the stomach or intestine, resulting in perforation. google.comxiahepublishing.com
Role of COX-1 Inhibition in Gastric Mucosal Integrity
The cyclooxygenase enzyme exists in at least two isoforms, COX-1 and COX-2. explorationpub.com COX-1 is constitutively expressed in many tissues, including the stomach, where it synthesizes prostaglandins that are vital for maintaining mucosal homeostasis. explorationpub.comnih.gov These "housekeeping" prostaglandins, particularly Prostaglandin E2 (PGE2) and Prostacyclin (PGI2), are responsible for the protective functions described above. frontiersin.org
This compound is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2. nih.gov The inhibition of COX-1 is considered the critical factor in the development of gastrointestinal toxicity. explorationpub.comnih.govsmw.ch By blocking COX-1, this compound directly suppresses the production of the prostaglandins essential for gastric protection, leading to a diminished mucosal defense system. nih.gov While COX-2 is typically induced during inflammation, some research suggests that its inhibition may also contribute to ulceration, particularly when COX-1 activity is already suppressed. explorationpub.com However, the fundamental mechanism of this compound-induced gastric damage is the disruption of mucosal integrity through the inhibition of the COX-1 enzyme. nih.gov
| Protective Factor | Mediating Prostaglandin(s) | Effect of COX-1 Inhibition by this compound |
| Mucus Secretion | PGE2, PGI2 | Decreased mucus production, weakening the protective barrier. nih.govfrontiersin.org |
| Bicarbonate Secretion | PGE2 | Reduced bicarbonate secretion, leading to lower luminal pH near the cell surface. nih.govfrontiersin.org |
| Mucosal Blood Flow | PGI2, PGE2 | Vasoconstriction and reduced blood flow, impairing nutrient delivery and waste removal, hindering cell repair. nih.govbioclima.ro |
| Epithelial Cell Proliferation | Various | Decreased cell turnover and repair, making it difficult to heal minor mucosal damage. nih.govnih.gov |
| Gastric Acid Secretion | PGE2 | Inhibition of this prostaglandin can lead to less suppression of acid production. nih.gov |
Hepatic Systemic Toxicity
While less common than gastrointestinal effects, this compound can cause clinically apparent liver injury. nih.gov The hepatotoxicity associated with this compound is generally considered idiosyncratic, meaning it is an unpredictable reaction occurring in a small subset of susceptible individuals. nih.govnih.gov
Idiosyncratic Hypersensitivity Reactions to Metabolites
The prevailing mechanism for this compound-induced liver injury is believed to be an idiosyncratic hypersensitivity reaction. nih.gov This type of reaction is not directly related to the pharmacological action of the drug but rather to an aberrant immune response. The process is thought to be initiated by the metabolism of this compound in the liver, primarily via the cytochrome P450 enzyme CYP2C9. nih.gov
During this metabolic process, chemically reactive metabolites may be formed. nih.govmdpi.com In susceptible individuals, these reactive metabolites can covalently bind to liver proteins, forming new structures called adducts or haptens. nih.gov The immune system may recognize these drug-protein adducts as foreign, triggering an immune-mediated attack on the hepatocytes. nih.govsmw.ch This can manifest as acute hepatitis, with features of a hypersensitivity reaction such as fever and rash sometimes being present. nih.govnih.gov
Cholestatic Patterns of Liver Injury
When this compound-induced liver injury does occur, it often presents with a cholestatic pattern, although hepatocellular and mixed patterns have also been described. nih.govnih.gov Cholestasis is characterized by a reduction or stoppage of bile flow. xiahepublishing.com
Drug-induced cholestasis can result from the disruption of bile transport mechanisms within the liver. xiahepublishing.com This may involve the inhibition of key transport proteins located on the hepatocyte canalicular membrane, such as the Bile Salt Export Pump (BSEP). xiahepublishing.com Inhibition of BSEP by a drug or its metabolite leads to the accumulation of cytotoxic bile acids within the hepatocytes. xiahepublishing.com This buildup can cause direct cellular injury, membrane damage, and trigger apoptosis (programmed cell death). xiahepublishing.com Case reports have documented prolonged cholestatic jaundice associated with this compound use. explorationpub.comnih.gov
Renal Systemic Toxicity
This compound and other NSAIDs can induce acute kidney injury through mechanisms primarily linked to their inhibition of prostaglandin synthesis. medsafe.govt.nznih.gov The kidneys rely on prostaglandins to regulate hemodynamics, particularly in states of reduced renal perfusion. nih.gov
Two primary forms of NSAID-induced acute kidney injury are recognized: hemodynamically mediated injury and immune-mediated acute interstitial nephritis. nih.govmedsafe.govt.nz
The most common mechanism is hemodynamically mediated. nih.gov In the kidneys, prostaglandins (primarily PGE2 and PGI2) act as vasodilators, particularly for the afferent arteriole, the small artery that supplies blood to the glomerulus. medsafe.govt.nzbioclima.ro This vasodilation is crucial for maintaining the glomerular filtration rate (GFR), especially in situations where renal blood flow is compromised (e.g., volume depletion, heart failure, or pre-existing chronic kidney disease). nih.govnih.gov
By inhibiting COX enzymes, this compound reduces the synthesis of these vasodilating prostaglandins. medscape.com This leads to unopposed vasoconstriction of the afferent arteriole, reducing renal blood flow and glomerular pressure, which in turn causes a sharp decline in the GFR. nih.govfrontiersin.org This can result in acute renal insufficiency or failure. binasss.sa.cr Furthermore, the inhibition of PGE2 can lead to increased sodium and water retention, potentially causing edema and hypertension. bioclima.ro
A less common mechanism is acute interstitial nephritis (AIN), an immune-mediated process. nih.govmedsafe.govt.nz This is a hypersensitivity reaction characterized by an inflammatory infiltrate in the kidney's interstitium. nih.gov The proposed mechanism involves the shunting of arachidonic acid metabolism towards the lipoxygenase pathway due to COX inhibition, leading to increased production of leukotrienes which may activate T-cells and initiate an inflammatory response within the renal tissue. medsafe.govt.nz
| Mechanism of Renal Toxicity | Key Physiological Process Disrupted | Consequence of this compound (NSAID) Action |
| Hemodynamic Injury | Prostaglandin-mediated vasodilation of the afferent arteriole. medsafe.govt.nzbioclima.ro | Unopposed vasoconstriction, leading to reduced renal blood flow and glomerular filtration rate (GFR). nih.govfrontiersin.org |
| Sodium/Water Balance | Prostaglandin-mediated inhibition of sodium and chloride transport. bioclima.ro | Increased reabsorption of sodium and water, potentially causing edema and hypertension. bioclima.ro |
| Acute Interstitial Nephritis (AIN) | Immune tolerance to renal tubular cells. nih.govmedsafe.govt.nz | Hypersensitivity reaction leading to inflammatory cell infiltration in the kidney interstitium. nih.govmedsafe.govt.nz |
Mechanisms of Renal Papillary Necrosis
Renal papillary necrosis (RPN) is a form of kidney damage characterized by the death of cells in the renal papillae and medulla. medscape.com The development of RPN is often linked to ischemia, a condition of inadequate blood supply. medscape.comwikipedia.org The renal papillae are particularly susceptible to ischemic injury because they are supplied by small-caliber arteries that are prone to obstruction. wikipedia.org
The use of NSAIDs, including this compound, is a known risk factor for RPN. kidneypathology.comnih.gov The primary mechanism involves the inhibition of prostaglandin synthesis. nih.govresearchgate.net Prostaglandins, particularly PGE2, play a crucial role in maintaining blood flow to the kidneys by inducing vasodilation. wikipedia.org In situations where renal blood flow is already compromised, these prostaglandins are vital for counteracting vasoconstrictive forces. kidneypathology.com
By inhibiting the COX enzymes, this compound reduces the production of these vasodilatory prostaglandins. nih.govresearchgate.net This leads to unopposed vasoconstriction of the renal arteries, particularly the afferent arterioles, which diminishes blood flow to the renal papilla and medulla, potentially leading to ischemic necrosis. kidneypathology.comnih.govresearchgate.net The inner medulla of the kidney is naturally in a state of relative hypoxemia compared to the cortex, a condition that is worsened by reduced blood flow, further increasing the risk of necrosis. kidneypathology.com Conditions that lead to volume depletion, such as diarrhea, vomiting, or sepsis, can heighten the risk of NSAID-induced RPN. researchgate.net
Table 1: Key Factors in NSAID-Induced Renal Papillary Necrosis
| Factor | Mechanism | Reference |
|---|---|---|
| Prostaglandin Inhibition | Decreased synthesis of vasodilatory prostaglandins (e.g., PGE2) due to COX enzyme blockade. | nih.govresearchgate.net |
| Renal Vasoconstriction | Unopposed action of vasoconstrictors leading to reduced blood flow to the renal papillae. | kidneypathology.comnih.gov |
| Ischemia | Inadequate blood supply to the renal papillae, causing cell injury and death (necrosis). | medscape.comwikipedia.org |
| Anatomical Vulnerability | The renal papillae are supplied by small end-arteries, making them susceptible to reduced blood flow. | wikipedia.org |
| Compounding Conditions | Dehydration, pre-existing kidney disease, and diabetes can increase susceptibility. | kidneypathology.comresearchgate.net |
Impact on Renal Function and Fluid Homeostasis
This compound and other NSAIDs can significantly impact renal function and the body's fluid and electrolyte balance. koreamed.orgbinasss.sa.cr This is primarily due to their inhibition of renal prostaglandin synthesis, which is essential for maintaining renal hemodynamics, especially in states of compromised kidney perfusion. koreamed.orggssiweb.org
In healthy individuals, renal prostaglandins play a minor role in regulating renal blood flow and glomerular filtration rate (GFR). ccjm.org However, in patients with conditions such as heart failure, liver cirrhosis, or volume depletion, the kidneys become dependent on the vasodilatory effects of prostaglandins to maintain adequate perfusion. binasss.sa.cr By blocking prostaglandin production, this compound can cause a dose-dependent reduction in renal blood flow and GFR, which may lead to acute renal decompensation. medscape.com
The inhibition of prostaglandins also affects the kidney's ability to excrete sodium and water. koreamed.orgscielo.br Prostaglandins normally promote natriuresis (sodium excretion) and diuresis (water excretion). koreamed.org Their inhibition by this compound can lead to sodium and water retention, resulting in peripheral edema and weight gain. koreamed.orgsemanticscholar.org In a study on patients with moderate renal insufficiency, this compound caused a substantial and progressive decrease in the urinary excretion of sodium. nih.gov This effect on fluid homeostasis can also lead to hyponatremia (low blood sodium) by reducing the kidney's ability to excrete free water. koreamed.orgbinasss.sa.cr
Furthermore, NSAID-induced inhibition of prostaglandin synthesis can lead to hyperkalemia (high blood potassium). koreamed.org This occurs because prostaglandins are involved in stimulating renin release, which in turn leads to the production of aldosterone, a hormone that promotes potassium excretion. koreamed.orgnih.gov By inhibiting this pathway, NSAIDs can reduce potassium excretion. koreamed.org
Cardiovascular Systemic Toxicity
The cardiovascular toxicity of NSAIDs like this compound is a significant concern and is mechanistically linked to the inhibition of prostaglandins.
Mechanisms of Hypertension and Fluid Retention
This compound can cause or worsen hypertension through several mechanisms, primarily related to its effects on the kidneys and blood vessels. semanticscholar.orgash-us.org As discussed previously, the inhibition of renal prostaglandins leads to sodium and water retention. koreamed.orgsemanticscholar.org This increase in extracellular fluid volume can lead to an elevation in blood pressure, particularly in salt-sensitive individuals. nih.govnih.gov
In addition to the renal effects, NSAIDs can induce vasoconstriction. ash-us.org Prostaglandins, particularly prostacyclin (PGI2), have direct vasodilatory effects on blood vessels. nih.gov By inhibiting their synthesis, this compound allows for an unopposed action of vasoconstrictor substances, leading to increased vascular resistance and consequently, higher blood pressure. ash-us.orgnih.gov NSAIDs can also blunt the effects of many antihypertensive medications, including diuretics, ACE inhibitors, and beta-blockers, further contributing to elevated blood pressure. semanticscholar.orgnih.gov
Table 2: Mechanisms of NSAID-Induced Hypertension
| Mechanism | Description | Reference |
|---|---|---|
| Sodium and Water Retention | Inhibition of renal prostaglandins reduces the excretion of sodium and water, increasing blood volume. | semanticscholar.orgnih.gov |
| Vasoconstriction | Reduced synthesis of vasodilatory prostaglandins leads to narrowing of blood vessels and increased vascular resistance. | ash-us.orgnih.gov |
| Antagonism of Antihypertensives | NSAIDs can reduce the effectiveness of various blood pressure-lowering medications. | semanticscholar.org |
Potential Cardiovascular Event Risk (e.g., Myocardial Infarction, Stroke)
The use of NSAIDs, including this compound, is associated with an increased risk of serious cardiovascular thrombotic events such as myocardial infarction (MI) and stroke. mayoclinic.orgdroracle.ai This risk is present for both individuals with and without pre-existing cardiovascular disease, although the absolute risk is higher in the latter group. mayoclinic.orguspharmacist.com
The primary mechanism is thought to be the imbalance between thromboxane (B8750289) A2 and prostacyclin. bmj.com Thromboxane A2, which is synthesized in platelets via the COX-1 enzyme, is a potent promoter of platelet aggregation and vasoconstriction. wikipedia.orgnih.gov Prostacyclin, synthesized in the endothelial cells of blood vessels via the COX-2 enzyme, is a powerful vasodilator and inhibitor of platelet aggregation. mdpi.com
Non-selective NSAIDs like this compound inhibit both COX-1 and COX-2. wikipedia.org While the inhibition of COX-1 and subsequent reduction in thromboxane A2 has an antiplatelet effect, the concurrent inhibition of COX-2 reduces the protective prostacyclin. bmj.com This can tip the balance towards a prothrombotic state, increasing the risk of clot formation and subsequent cardiovascular events. uspharmacist.com The cardiovascular risk associated with NSAIDs can be observed even with short-term use and increases with higher doses and longer duration of therapy. mayoclinic.orgmedsafe.govt.nz
Hematological Effects
This compound's impact on the hematological system is primarily centered on its effect on platelet function.
Mechanisms of Platelet Aggregation Inhibition and Prolonged Bleeding
This compound, like other NSAIDs, inhibits platelet aggregation and can prolong bleeding time. nih.govmhmedical.com This effect is a direct consequence of its primary mechanism of action: the inhibition of the cyclooxygenase (COX-1) enzyme within platelets. nih.govnih.gov
Platelets play a critical role in hemostasis, the process that stops bleeding. When a blood vessel is injured, platelets adhere to the site and become activated, releasing chemical mediators that cause other platelets to aggregate and form a plug. mhmedical.com One of the key mediators in this process is thromboxane A2 (TXA2). wikipedia.orgmdpi.com TXA2 is synthesized from arachidonic acid by the COX-1 enzyme in platelets and is a potent inducer of platelet aggregation. nih.govmhmedical.com
This compound reversibly inhibits the COX-1 enzyme, blocking the channel where arachidonic acid would normally bind. mdpi.com This prevents the synthesis of TXA2, thereby reducing the platelets' ability to aggregate. nih.govmdpi.com Unlike aspirin (B1665792), which causes irreversible inhibition of COX-1 for the life of the platelet, this compound's inhibition is reversible and its duration of action depends on the drug's dose, serum level, and half-life. nih.gov This inhibition of platelet function is the basis for the increased risk of bleeding associated with this compound use. medscape.com
Anemia Etiologies (Fluid Retention, GI Blood Loss, Erythropoiesis Modulation)
Anemia is a recognized hematologic toxicity associated with nonsteroidal anti-inflammatory drugs (NSAIDs), including this compound. medscape.com The development of anemia in patients treated with this compound can be attributed to several distinct, and sometimes overlapping, pathophysiological mechanisms. These include fluid retention, which can lead to dilutional anemia; direct blood loss from the gastrointestinal (GI) tract; and effects on the production of red blood cells, known as erythropoiesis. medscape.com
Fluid Retention: this compound, like other NSAIDs, acts by inhibiting cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins. nih.govdrugbank.com In the kidneys, certain prostaglandins play a crucial role in maintaining renal blood flow and promoting the excretion of sodium and water. nih.gov By inhibiting these prostaglandins, this compound can lead to decreased renal blood flow and sodium retention. nih.gov This retention of sodium and the associated fluid can expand the plasma volume, leading to edema and potentially a dilutional anemia, where the concentration of red blood cells is reduced relative to the total blood volume. medscape.comnih.gov
Gastrointestinal (GI) Blood Loss: A more direct cause of anemia associated with this compound is blood loss from the gastrointestinal tract. medscape.comdrugs.com Prostaglandins are vital for maintaining the integrity of the gastric mucosa, partly by stimulating the production of protective mucus and bicarbonate. healthcentral.com The inhibition of COX-1 by this compound compromises these protective mechanisms, leaving the stomach and intestinal lining vulnerable to damage from gastric acid. drugbank.comhealthcentral.com This can result in gastritis, peptic ulcers, and gastrointestinal bleeding or perforation. medscape.comdrugbank.commedlineplus.gov The blood loss can be either overt, presenting as bloody stools or vomit, or occult (hidden), where slow, chronic bleeding leads to a gradual depletion of iron stores and the development of iron-deficiency anemia. medscape.comdrugs.commayoclinic.org A comparative study found that while aspirin caused a greater degree of fecal blood loss, this compound also produced more blood loss than a placebo. nih.gov
Erythropoiesis Modulation: The effect of this compound on erythropoiesis—the process of red blood cell production in the bone marrow—is described as an incompletely understood mechanism of NSAID-induced anemia. medscape.com One potential pathway is through drug-induced immune hemolytic anemia (DIIHA). ufhealth.orgnih.gov In this rare reaction, the drug triggers the immune system to produce antibodies that attack and destroy the body's own red blood cells, a process called hemolysis. ufhealth.org NSAIDs are a known, though less common, cause of DIIHA. ufhealth.orgnih.gov Another potential mechanism involves the modulation of the body's response to erythropoietin (Epo), the primary hormone that stimulates red blood cell production. Research indicates that factors such as iron availability can regulate the responsiveness of bone marrow to Epo, and it is conceivable that drug-induced metabolic changes could interfere with this sensitive process. nih.gov
Table 1: Etiologies of this compound-Associated Anemia
| Etiology | Mechanism | Clinical Manifestation |
|---|---|---|
| Fluid Retention | Inhibition of renal prostaglandins leads to sodium and water retention, expanding plasma volume. nih.gov | Edema, dilutional anemia (reduced hematocrit). medscape.com |
| GI Blood Loss | Inhibition of protective prostaglandins in the gastric mucosa leads to ulceration and bleeding. drugbank.comhealthcentral.com | Overt bleeding (hematemesis, melena) or occult blood loss leading to iron-deficiency anemia. medscape.comdrugs.com |
| Erythropoiesis Modulation | An "incompletely described effect" on red blood cell production. medscape.com May involve drug-induced immune hemolytic anemia (DIIHA) where antibodies destroy red blood cells. ufhealth.orgnih.gov | Hemolytic anemia, potentially reduced red blood cell production. medscape.comufhealth.org |
Immunological and Dermatological Reactions
This compound can induce a range of immunological and dermatological reactions, from mild rashes to severe, life-threatening conditions. medscape.commskcc.org These reactions are typically idiosyncratic and mediated by the immune system.
Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome is a distinct and severe idiosyncratic drug reaction that has been associated with this compound. webmd.com It is a type of delayed, multiorgan hypersensitivity reaction characterized by a long latency period of 2 to 8 weeks after drug initiation. nih.govnih.gov
The pathogenesis of DRESS is complex and not fully elucidated but is thought to involve a combination of key factors:
Genetic Predisposition: A strong association exists with specific human leukocyte antigen (HLA) alleles, which makes certain individuals genetically susceptible to the reaction when exposed to a particular drug. nih.govnih.govanaisdedermatologia.org.br The offending drug is thought to interact with a specific HLA molecule, triggering a downstream immune cascade. anaisdedermatologia.org.br
Drug Metabolism: It is hypothesized that a deficiency in certain detoxifying enzymes can lead to the accumulation of reactive drug metabolites. nih.gov These metabolites may then bind to cellular components, initiating an immune response. nih.gov
Viral Reactivation: A crucial element in the pathophysiology of DRESS is the reactivation of latent herpesviruses, particularly human herpesvirus 6 (HHV-6). nih.govnih.govfrontiersin.org The drug-induced immune stimulation is thought to trigger viral replication, and the subsequent antiviral immune response contributes significantly to the widespread inflammation and tissue damage seen in DRESS. frontiersin.org
Immunological Cascade: The reaction is driven by a significant expansion and activation of T-cells. frontiersin.org This leads to the production of numerous cytokines, such as Interleukin-5 (IL-5), which is responsible for the characteristic eosinophilia (high levels of eosinophils). frontiersin.org This "cytokine storm" results in systemic symptoms like fever, rash, and internal organ involvement, which can affect the liver, kidneys, or heart. webmd.comnih.gov
Table 2: Key Pathogenic Factors in DRESS Syndrome
| Factor | Role in Pathogenesis | References |
|---|---|---|
| Genetic Susceptibility | Association with specific HLA alleles creates a predisposition to the reaction. | nih.govnih.govanaisdedermatologia.org.br |
| Altered Drug Metabolism | Accumulation of reactive drug metabolites may initiate an immune response. | nih.gov |
| Viral Reactivation | Reactivation of latent viruses (e.g., HHV-6) amplifies the inflammatory response. | nih.govnih.govfrontiersin.org |
| T-Cell Activation | Drug-specific T-cell activation leads to a massive release of inflammatory cytokines. | frontiersin.org |
Beyond DRESS, this compound can cause other severe cutaneous adverse reactions (SCARs), most notably Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). medscape.comnih.govmskcc.org SJS and TEN are considered variants of the same disease spectrum, differing primarily in the extent of body surface area affected by skin detachment. nih.gov
These conditions are rare but potentially fatal mucocutaneous hypersensitivity reactions. nih.gov The pathophysiology is immunologically mediated and, similar to DRESS, is strongly associated with specific HLA genetic haplotypes, which confer a high risk to susceptible individuals upon exposure to a triggering drug. mskcc.org
The reaction typically begins with a non-specific prodrome of fever and flu-like symptoms. nih.gov This is followed by the rapid onset of painful, erythematous macules and atypical target lesions. nih.gov The core pathological process involves widespread apoptosis (programmed cell death) of keratinocytes, the main cells of the epidermis. This leads to the separation of the epidermis from the dermis, resulting in blistering and extensive sloughing of the skin, resembling a severe burn. nih.gov The mucous membranes of the oral, ocular, and genital regions are commonly and severely affected. nih.govmskcc.org
Table 3: Comparison of Severe Skin Reactions
| Feature | Stevens-Johnson Syndrome (SJS) | Toxic Epidermal Necrolysis (TEN) |
|---|---|---|
| Description | A severe, immune-mediated mucocutaneous reaction. nih.gov | A more severe variant of SJS, with greater skin detachment. nih.gov |
| Causative Agents | Commonly triggered by medications, including NSAIDs like this compound. nih.govmskcc.org | Commonly triggered by medications, including NSAIDs like this compound. nih.govmskcc.org |
| Pathophysiology | Widespread apoptosis of keratinocytes leading to epidermal detachment. nih.gov | Widespread apoptosis of keratinocytes leading to epidermal detachment. nih.gov |
| Clinical Onset | Begins with a flu-like prodrome, followed by a painful rash and mucosal lesions. nih.gov | Begins with a flu-like prodrome, followed by a painful rash and mucosal lesions. nih.gov |
Drug Drug Interactions Involving Fluprofen: Mechanistic Investigations
Interactions Influencing Fluprofen Metabolism
The biotransformation of this compound primarily involves oxidation via the cytochrome P450 (CYP) enzyme system and conjugation through glucuronidation. nih.gov Interactions with drugs that modulate these pathways can significantly impact this compound's plasma concentrations and clearance.
Cytochrome P450 Enzyme Modulation (e.g., CYP2C9 inhibitors/inducers)
The oxidative metabolism of this compound is predominantly carried out by the CYP2C9 isoform of the cytochrome P450 enzyme system. nih.govnih.gov This makes this compound susceptible to interactions with drugs that inhibit or induce this specific enzyme.
CYP2C9 Inhibition: Co-administration of this compound with inhibitors of CYP2C9 can lead to decreased metabolism and consequently, elevated plasma levels of this compound. This increased exposure may enhance both the therapeutic and adverse effects of the drug. Studies have identified several compounds as inhibitors of CYP2C9, which can theoretically impact this compound metabolism. For instance, fluconazole (B54011) is a known moderate inhibitor of CYP2C9. diva-portal.orgmdpi.com Other drugs like amiodarone (B1667116) and miconazole (B906) also inhibit this enzyme. diva-portal.org The NSAID piroxicam (B610120) has also been shown to inhibit the 4'-hydroxylation of this compound, a key metabolic step. nih.gov Sulfaphenazole is a potent and specific inhibitor of CYP2C9 and has been used in in vitro studies to confirm the primary role of this enzyme in this compound hydroxylation. nih.gov
CYP2C9 Induction: Conversely, inducers of CYP2C9 can accelerate the metabolism of this compound, leading to lower plasma concentrations and potentially reduced efficacy. Rifampicin, phenobarbital (B1680315), and dexamethasone (B1670325) are known inducers of CYP2C9. nih.gov Co-administration of these agents with this compound could necessitate adjustments in its use to maintain therapeutic effectiveness.
It is noteworthy that while CYP2C9 is the primary enzyme, other CYPs such as 1A2, 2C8, 2E1, and 3A4 have been shown to have minimal involvement in this compound metabolism at physiological concentrations. nih.gov However, the potential for interactions remains a critical consideration in clinical practice.
Table 1: Examples of Drugs Interacting with this compound via CYP2C9 Modulation
| Interacting Drug | Mechanism of Interaction | Potential Clinical Consequence |
|---|---|---|
| Fluconazole | Moderate CYP2C9 inhibitor diva-portal.orgmdpi.com | Increased this compound plasma levels |
| Amiodarone | Moderate CYP2C9 inhibitor diva-portal.org | Increased this compound plasma levels |
| Miconazole | Moderate CYP2C9 inhibitor diva-portal.org | Increased this compound plasma levels |
| Sulfaphenazole | Potent CYP2C9 inhibitor nih.gov | Increased this compound plasma levels |
| Piroxicam | CYP2C9 inhibitor nih.gov | Increased this compound plasma levels |
| Rifampicin | CYP2C9 inducer nih.gov | Decreased this compound plasma levels and efficacy |
| Phenobarbital | CYP2C9 inducer nih.gov | Decreased this compound plasma levels and efficacy |
| Dexamethasone | CYP2C9 inducer nih.gov | Decreased this compound plasma levels and efficacy |
Glucuronidation Pathway Interactions
In addition to oxidation, this compound undergoes phase II metabolism via glucuronidation, where a glucuronic acid moiety is attached to the drug, facilitating its excretion. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). While this pathway is generally considered to have a lower potential for clinically significant drug interactions compared to CYP-mediated metabolism, it is not without consequence. drugbank.com
The formation of this compound glucuronide can be influenced by other drugs that are also substrates for or modulators of UGT enzymes. For instance, studies in rats have shown that phenobarbital can increase the glucuronidation of this compound. nih.gov Interestingly, pirprofen, another NSAID, was found to initially increase and then decrease the activity of several UGT isoforms. nih.gov While direct human data on specific drug interactions involving this compound's glucuronidation is less abundant, the potential for competition with other drugs metabolized by UGTs exists. For example, other NSAIDs like ibuprofen (B1674241) are known to be metabolized by multiple UGT isoforms, including UGT2B7. pharmgkb.orgnih.gov Acyl glucuronides of NSAIDs can also be reactive and bind to proteins, which may have toxicological implications. eur.nl
Pharmacodynamic Antagonism and Synergism
Pharmacodynamic interactions occur when one drug alters the effect of another at its site of action. For this compound, these interactions often involve an antagonism of the effects of antihypertensive agents or a synergistic effect with drugs that increase the risk of bleeding.
Interactions with Angiotensin-Converting Enzyme (ACE) Inhibitors
This compound and other NSAIDs can diminish the antihypertensive effects of ACE inhibitors. medscape.comdrugs.comrxlist.com The primary mechanism behind this interaction is the inhibition of renal prostaglandin (B15479496) synthesis by NSAIDs. drugs.com Prostaglandins (B1171923) play a role in maintaining renal blood flow and promoting vasodilation. By inhibiting their synthesis, this compound can lead to sodium and water retention and unopposed pressor activity, thereby counteracting the blood pressure-lowering effects of ACE inhibitors. drugs.comnih.gov
Furthermore, the concurrent use of this compound and ACE inhibitors can increase the risk of renal function deterioration, particularly in elderly or volume-depleted patients. medscape.comdrugs.com This is because ACE inhibitors cause vasodilation of the efferent arteriole in the kidney's glomerulus, while NSAIDs can cause vasoconstriction of the afferent arteriole. This combination can lead to a significant reduction in glomerular filtration rate and, in some cases, acute renal failure. nih.gov
Interactions with Anticoagulants and Antiplatelet Agents
The co-administration of this compound with anticoagulants (e.g., warfarin) and antiplatelet agents (e.g., aspirin) presents a significant risk of increased bleeding. medscape.comdrugs.compfizer.com This interaction is due to a synergistic effect. This compound itself can inhibit platelet aggregation and has the potential to cause gastrointestinal irritation. drugs.compfizer.com When combined with anticoagulants that inhibit clotting factor synthesis or antiplatelet agents that inhibit platelet function through different mechanisms, the risk of serious bleeding, including gastrointestinal hemorrhage, is substantially elevated. rxlist.comdrugs.compfizer.com
Studies have shown that the concomitant use of NSAIDs and oral anticoagulants can increase the relative risk of bleeding complications significantly. drugs.com The interaction with warfarin (B611796) is particularly noteworthy as NSAIDs can also displace warfarin from its protein binding sites, further increasing its anticoagulant effect. drugs.com The concurrent use of this compound with selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) may also potentiate the risk of bleeding, as serotonin plays a role in platelet function. pfizer.commedlineplus.gov
Table 2: Pharmacodynamic Interactions of this compound
| Interacting Drug Class | Mechanism of Interaction | Potential Clinical Consequence |
|---|---|---|
| ACE Inhibitors | Inhibition of renal prostaglandin synthesis, leading to reduced antihypertensive effect and potential for renal impairment. medscape.comdrugs.com | Attenuation of blood pressure control, increased risk of acute renal failure. drugs.comnih.gov |
| Anticoagulants (e.g., Warfarin) | Synergistic effect on bleeding risk through inhibition of platelet function and potential for GI irritation. drugs.compfizer.com | Increased risk of serious bleeding, including gastrointestinal hemorrhage. rxlist.comdrugs.com |
| Antiplatelet Agents (e.g., Aspirin) | Additive antiplatelet effects and increased risk of GI toxicity. rxlist.compfizer.com | Increased risk of bleeding. |
| Diuretics | Inhibition of renal prostaglandin synthesis, leading to reduced natriuretic and antihypertensive effects. medscape.comnih.gov | Fluid retention, reduced efficacy of the diuretic. drugs.com |
| Beta-Blockers | Inhibition of renal prostaglandin synthesis, leading to reduced antihypertensive effect. nih.govdrugs.com | Attenuation of blood pressure control. |
Interactions with Diuretics and Beta-Blockers
Similar to the interaction with ACE inhibitors, this compound can reduce the effectiveness of diuretics and beta-blockers. medscape.comdrugs.com The mechanism again involves the inhibition of prostaglandin synthesis, which can lead to sodium and fluid retention, thereby counteracting the effects of these antihypertensive medications. nih.govdrugs.com This can result in a diminished antihypertensive response and may require closer monitoring of blood pressure when these agents are used concomitantly with this compound, especially for prolonged periods. drugs.com The interaction is generally less significant with short-term or low-dose NSAID use. drugs.comdrugs.com
Synergistic Toxicity with Other NSAIDs and Corticosteroids
The concurrent administration of this compound with other nonsteroidal anti-inflammatory drugs (NSAIDs) or corticosteroids significantly elevates the risk of gastrointestinal (GI) toxicity, including inflammation, bleeding, ulceration, and perforation. drugs.comdrugs.com This synergistic toxicity is not merely an additive effect but a complex interplay of pharmacodynamic actions on the gastrointestinal mucosa.
The primary mechanism of NSAID-induced GI damage involves the inhibition of cyclooxygenase-1 (COX-1), which is crucial for the synthesis of prostaglandins that maintain the integrity of the GI lining. entokey.comnih.gov When two or more NSAIDs are used concomitantly, the inhibition of these protective prostaglandins is intensified, leading to a greater risk of mucosal injury. medscape.commedlineplus.gov
The interaction with corticosteroids follows a multifaceted mechanism. Corticosteroids themselves are associated with an increased risk of peptic ulcer disease, and when combined with NSAIDs, this risk is magnified substantially. drugs.comdrugs.com A large case-control study involving elderly patients reported that the concurrent use of corticosteroids and NSAIDs was associated with an estimated relative risk for peptic ulcer disease and GI hemorrhage of 14.6 compared to non-users of either drug class. drugs.com Mechanistically, it is proposed that both drug classes are ulcerogenic and their combined use has an additive effect on the GI mucosa. drugs.comdrugs.com Furthermore, some research suggests that a primary role of corticosteroids in this interaction is to delay the healing of erosions and ulcers caused by NSAIDs, rather than solely causing new ulcerations. drugs.comdrugs.comdrugs.com This impaired healing process exacerbates the initial NSAID-induced damage, increasing the likelihood of severe complications. webmd.com
Table 1: Mechanistic Basis of Synergistic GI Toxicity with this compound
| Concomitant Drug Class | Interacting Drugs (Examples) | Mechanism of Synergistic Toxicity | Potential Clinical Outcome |
|---|---|---|---|
| Other NSAIDs | Ibuprofen, Naproxen, Diclofenac (B195802), Ketorolac medscape.commedlineplus.gov | Additive inhibition of prostaglandin synthesis, leading to compromised GI mucosal defense. medscape.com | Increased risk of gastrointestinal ulceration, bleeding, and perforation. drugs.commedlineplus.gov |
| Corticosteroids | Prednisolone, Dexamethasone, Cortisone drugs.commedscape.com | Both agents are ulcerogenic; corticosteroids may also impair the healing of NSAID-induced mucosal damage. drugs.comdrugs.comdrugs.com | Significantly amplified risk of serious GI events, including hemorrhage and perforation. drugs.com |
Interactions Affecting Renal Clearance and Elimination
This compound, like other NSAIDs, can significantly influence renal function, primarily through the inhibition of prostaglandin synthesis. drugs.comnih.gov Renal prostaglandins play a vital role in maintaining renal blood flow and glomerular filtration, especially in compromised states. drugs.comnih.gov By inhibiting these prostaglandins, this compound can lead to reduced renal perfusion, which in turn affects the renal clearance and elimination of both this compound itself and concomitantly administered drugs. nih.govscielo.br
The modulation of renal function by this compound can lead to clinically significant alterations in the serum concentrations of drugs that are primarily eliminated by the kidneys.
Lithium: There is conclusive evidence that NSAIDs, including this compound, can decrease the renal clearance of lithium, leading to increased serum levels and a potential for toxicity. nih.govpsychiatry-psychopharmacology.com Lithium has a narrow therapeutic index, making this interaction particularly hazardous. psychiatry-psychopharmacology.com The mechanism involves NSAID-induced inhibition of prostaglandin synthesis, which reduces renal blood flow and glomerular filtration rate, thereby diminishing the kidney's ability to excrete lithium. scielo.brpsychiatry-psychopharmacology.com
Table 2: Effect of this compound on Steady-State Lithium Pharmacokinetics nih.gov
| Pharmacokinetic Parameter | Change with this compound Co-administration | Statistical Significance (p-value) |
|---|---|---|
| Lithium Trough Plasma Concentration (Cmin) | Increased | < 0.05 |
| Area Under the Curve (AUC) | Increased | < 0.05 |
| Lithium Clearance | Decreased | Not Statistically Significant |
| 24-hour Lithium Urine Excretion | Decreased | Not Statistically Significant |
Phenytoin (B1677684): The interaction between this compound and phenytoin is less definitively characterized, with some conflicting data from studies on other NSAIDs like ibuprofen. drugs.com One potential mechanism is the displacement of phenytoin from its protein binding sites by the NSAID, which could transiently increase free phenytoin concentrations. drugs.com However, the clinical significance of this interaction remains uncertain. drugs.com Given that some antidepressants that act as enzyme inhibitors, such as certain SSRIs, can boost phenytoin levels, and phenytoin itself can alter the levels of other drugs, caution is warranted. goodrx.com Patients should be monitored for signs of phenytoin toxicity or reduced seizure control if this compound is initiated or discontinued. drugs.com
This compound's inhibitory effect on renal prostaglandins can decrease the renal excretion rate of various other therapeutic agents, potentially leading to higher serum levels and an increased risk of toxicity. drugbank.com This interaction is a significant concern for drugs that are eliminated primarily by the kidneys and have a narrow therapeutic window. medscape.comopenaccessjournals.com The mechanism is generally related to a reduction in renal blood flow and/or interference with active tubular secretion. medscape.comnews-medical.net
For example, co-administration of this compound with methotrexate (B535133), a drug that relies on renal excretion, can lead to elevated and prolonged serum methotrexate levels, which has resulted in severe hematologic and GI toxicity. medscape.com The interaction is attributed to the NSAID-induced reduction in the tubular secretion of methotrexate. medscape.com Similarly, this compound may decrease the excretion rate of numerous other drugs, necessitating close monitoring. drugbank.com
Table 3: Examples of this compound-Mediated Modulation of Renal Clearance
| Concomitant Drug | Effect of this compound Co-administration | Underlying Mechanism |
|---|---|---|
| Methotrexate | Increases serum levels of methotrexate. medscape.com | Decreased renal clearance, likely via inhibition of renal tubular secretion. medscape.com |
| Amikacin | May decrease the excretion rate, leading to higher serum levels. drugbank.com | Reduced renal clearance due to hemodynamic effects of prostaglandin inhibition. drugs.comdrugbank.com |
| Cyanocobalamin | May decrease the excretion rate, leading to higher serum levels. drugbank.com | Reduced renal clearance. drugbank.com |
| Aclidinium | May decrease the excretion rate, leading to higher serum levels. drugbank.com | Reduced renal clearance. drugbank.com |
| Aminohippuric acid | Decreases the excretion of aminohippuric acid. drugbank.com | Interference with active tubular secretion. drugbank.comnews-medical.net |
Pharmacogenomic Influences on Fluprofen Response and Metabolism
Genetic Polymorphisms of CYP2C9 and Metabolic Phenotype
The CYP2C9 gene is highly polymorphic, meaning there are many different versions, or alleles, of the gene within the human population. hee.nhs.uk Over 60 distinct CYP2C9 alleles have been identified, many of which result in an enzyme with reduced or no function. hee.nhs.ukuspharmacist.com Fluprofen is metabolized almost exclusively by the CYP2C9 enzyme, which converts it into its main, inactive metabolite, 4'-hydroxyflurbiprofen (B17815). nih.govmdpi.com Consequently, variations in the CYP2C9 gene can lead to substantial inter-individual differences in the rate at which this compound is cleared from the body. hee.nhs.ukmdpi.com
Based on their specific combination of CYP2C9 alleles (genotype), individuals can be categorized into different metabolic phenotypes:
Normal Metabolizers (NMs): These individuals possess two fully functional CYP2C9 alleles and metabolize this compound at a normal rate. stjude.orgcincinnatichildrens.org
Intermediate Metabolizers (IMs): With one normal function allele and one decreased or no function allele, or two decreased function alleles, these individuals metabolize this compound at a reduced rate. stjude.orgcincinnatichildrens.orgpharmgkb.org
Poor Metabolizers (PMs): Carrying two no-function alleles, these individuals have very little to no CYP2C9 enzyme activity, leading to a significantly slowed metabolism of this compound. stjude.orgcincinnatichildrens.org
Among the numerous variants, the CYP2C92 and CYP2C93 alleles are the most common and well-studied. researchgate.net These alleles are particularly prevalent in Caucasian populations; for instance, in those of Western European descent, the wild-type (*1) allele has a frequency of nearly 80%, while the *2 and *3 alleles have frequencies of approximately 13% and 7%, respectively. plos.org This results in about one-third of this population having inherently reduced CYP2C9 enzyme activity. plos.org
The impact of these alleles on enzyme function has been quantified in various studies:
CYP2C9*2: This allele is classified as a "decreased function" allele. pharmgkb.org In vitro and in vivo studies have estimated that the enzyme produced from the *2 allele retains approximately 68% to 70% of the metabolic activity of the wild-type enzyme. researchgate.netplos.org
While 2 and *3 are the most common variants, research has also explored the function of rarer alleles. A comprehensive in vitro study that tested 36 different CYP2C9 allelic isoforms against this compound found that the vast majority exhibited significantly decreased clearance values compared to the wild-type CYP2C91. nih.govresearchgate.net Only two rare variants, CYP2C953 and CYP2C956, showed higher intrinsic clearance values. nih.govresearchgate.net
| CYP2C9 Allele | Functional Status | Relative Metabolic Activity (vs. Wild Type) |
|---|---|---|
| CYP2C91 | Normal Function pharmgkb.org | 100% plos.org |
| CYP2C92 | Decreased Function pharmgkb.org | ~68% plos.org |
| CYP2C9*3 | No/Significantly Reduced Function pharmgkb.org | ~19% plos.org |
Several studies have aimed to establish a clear correlation between an individual's CYP2C9 genotype and their actual metabolic phenotype. A landmark study involving 283 healthy young adults used this compound as a probe drug to measure this relationship. plos.orgnih.gov The researchers determined each participant's genotype (*1, *2, *3) and measured their metabolic phenotype by calculating the urinary metabolic ratio (MR)—the concentration of 4'-hydroxyflurbiprofen relative to this compound. plos.orgnih.gov The study found a highly significant correlation between genotype and phenotype. plos.org
However, the same study highlighted a critical challenge: there was a large degree of individual metabolic variation even among individuals with the same genotype. plos.orgnih.gov This suggests that while genotype is a major determinant of metabolic capacity, other genetic and environmental factors also play a role, complicating the direct prediction of phenotype from genotype alone. plos.orghug.ch
The influence of CYP2C9 polymorphisms has been investigated across different ethnic groups, revealing significant variability in allele frequencies. mdpi.com
Caucasian Populations: As noted, the *2 and *3 alleles are relatively common. plos.org A study in a Hungarian population confirmed that the *3 allele was strongly associated with impaired enzyme function. researchgate.net
Chinese Populations: Research has provided comprehensive data on the enzymatic activities of numerous CYP2C9 variants in the Chinese population, using this compound as the substrate. nih.govresearchgate.net These studies confirm that most rare alleles found in this population also lead to decreased catalytic activity. nih.govresearchgate.net
Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool to integrate these data, successfully predicting the impact of CYP2C9 genotypes on this compound drug concentrations in both Caucasian and Chinese healthy volunteers. mdpi.com
| CYP2C9 Genotype | Predicted Metabolizer Phenotype | Observed Relative Metabolic Activity (%) |
|---|---|---|
| 1/1 | Normal Metabolizer | 100% |
| 1/2 | Intermediate Metabolizer | 84% |
| 1/3 | Intermediate Metabolizer | 60% |
| 2/2 | Intermediate Metabolizer | 68% |
| 2/3 | Poor Metabolizer | 43% |
| 3/3 | Poor Metabolizer | 19% |
Implications for Personalized Medicine and Dose Adjustment Strategies
The understanding of how CYP2C9 genetics affects this compound metabolism has direct implications for personalized medicine, which aims to tailor treatment to the individual. nih.govnih.gov For individuals identified as CYP2C9 poor or intermediate metabolizers, standard doses of this compound can lead to abnormally high plasma concentrations due to reduced metabolic clearance. nih.gov This increased drug exposure may heighten the risk of adverse effects. nih.govstjude.org
In recognition of this, regulatory bodies and pharmacogenetics consortia have developed genotype-guided recommendations. The U.S. Food and Drug Administration (FDA)-approved label for this compound advises a dose reduction for patients known or suspected to be poor CYP2C9 metabolizers, based on genotype or previous experience with other CYP2C9 substrate drugs like warfarin (B611796) or phenytoin (B1677684). nih.gov
The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides more specific, evidence-based dosing guidelines for several NSAIDs, including this compound, based on CYP2C9 phenotype. hee.nhs.ukcpicpgx.org These guidelines translate genotype into a functional activity score (AS) to direct prescribing. pharmgkb.org
| CYP2C9 Phenotype | Activity Score (AS) | CPIC Therapeutic Recommendation for this compound |
|---|---|---|
| Normal Metabolizer | 2 | Initiate therapy with standard recommended starting dose. |
| Intermediate Metabolizer | 1 or 1.5 | Initiate therapy with the lowest recommended starting dose. pharmgkb.orgcpicpgx.org Use with caution and monitor for adverse events. pharmgkb.org |
| Poor Metabolizer | 0 or 0.5 | Initiate therapy with 25-50% of the lowest recommended starting dose. uspharmacist.comcpicpgx.org Consider an alternative therapy not metabolized by CYP2C9. hee.nhs.ukuspharmacist.com |
Pre-emptive pharmacogenomic testing is an invaluable tool that can guide drug selection and dose determination, leading to more effective and safer analgesic protocols. mdpi.comresearchgate.net By identifying at-risk individuals before treatment begins, clinicians can personalize this compound therapy to optimize pain management while minimizing potential harm. mdpi.com
This compound as a Probe Drug for CYP2C9 Activity
Given that this compound's metabolism is so specific to the CYP2C9 enzyme, it has been validated and is frequently used as a "probe drug" for in vivo phenotyping. mdpi.complos.orghug.ch Administering a small, safe dose of this compound allows clinicians and researchers to measure the functional activity of an individual's CYP2C9 enzymes in a real-world setting. plos.orgnih.gov This is a crucial advantage, as phenotyping measures the combined effect of genetics and other non-genetic factors (e.g., co-medications, diet, inflammation) that can influence enzyme activity. hug.ch
The standard method for phenotyping with this compound involves collecting urine for a set period (e.g., 2 or 8 hours) after drug administration and measuring the concentrations of both the parent drug (this compound) and its metabolite (4'-hydroxyflurbiprofen). plos.orgnih.govnih.gov The urinary metabolic ratio (MR) is then calculated, providing a quantitative index of CYP2C9 activity. plos.org
The utility of this compound as a probe drug is supported by several factors:
Metabolic Exclusivity: It is almost exclusively metabolized by CYP2C9. plos.orgnih.gov
Safety: It is considered a safer alternative to other CYP2C9 probe drugs like tolbutamide, which carries a risk of causing hypoglycemia. plos.org
Validation: Studies using potent CYP2C9 inhibitors, such as fluconazole (B54011), have shown a dramatic and expected decrease in this compound clearance, confirming that its metabolism is a reliable marker of CYP2C9 pathway function. plos.orghug.chnih.gov
Therefore, this compound serves a dual role in pharmacogenomics: it is a therapeutic agent whose action is subject to genetic variation, and it is a diagnostic tool used to measure that very variation.
Advanced Research Methodologies and Modeling for Fluprofen Studies
In Vitro and In Vivo Pharmacokinetic/Pharmacodynamic Modeling Approaches
Advanced modeling and simulation techniques are increasingly vital in pharmaceutical sciences to understand and predict a drug's behavior in the body. For fluprofen, a non-steroidal anti-inflammatory drug (NSAID), these methodologies provide a framework for integrating data from various sources to forecast its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) Modeling
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug. mdpi.com These models are constructed based on the underlying physiology and anatomy of a species, incorporating parameters such as blood flow, tissue volumes, and enzymatic activity. When linked with a pharmacodynamic (PD) model, which describes the relationship between drug concentration and its therapeutic effect, the resulting PBPK/PD models can offer a holistic understanding of a drug's action. creative-proteomics.comnih.govqub.ac.uk
In the context of this compound, PBPK/PD models serve as a robust framework for predicting the influence of various factors on its therapeutic effect. nih.govqub.ac.uk Flurbiprofen's pharmacokinetics are known to have high inter-subject variability, largely due to its metabolism by the polymorphic enzyme CYP2C9. creative-proteomics.comnih.govqub.ac.uk PBPK models for this compound are developed by integrating in vitro, in silico, and in vivo data. nih.govqub.ac.uk These models have successfully predicted the concentration-time profiles of this compound across different populations and dosage forms. nih.govqub.ac.uk For instance, one study demonstrated that an integrated PBPK/PD model successfully predicted 36 out of 38 observed concentration-time profiles for this compound within a two-fold error margin. nih.govqub.ac.uk
Prediction of Genetic Polymorphism and Co-medication Effects
A significant application of this compound PBPK models is the prediction of how genetic variations and co-administered drugs impact its pharmacokinetics. creative-proteomics.comnih.govqub.ac.uk The primary enzyme responsible for this compound metabolism is CYP2C9, which exhibits well-known genetic polymorphisms that can alter its activity. creative-proteomics.comnih.govqub.ac.uk
PBPK models have been developed to specifically account for the effects of different CYP2C9 genotypes. mdpi.comnih.gov These models can simulate the impact of alleles like CYP2C92 and CYP2C93, which are associated with reduced enzyme function. creative-proteomics.com For example, simulations have predicted that the area under the curve (AUC) for this compound is significantly higher in individuals with these variant genotypes compared to those with the wild-type (CYP2C91/1) genotype. nih.gov Such models have shown strong predictive performance, with drug-gene interaction predictions falling within 1.5-fold of observed clinical data. nih.gov This allows for a quantitative prediction of how an individual's genetic makeup can alter their response to this compound. nih.gov
The models also allow for the simulation of drug-drug interactions (DDIs). By incorporating data on how other medications inhibit or induce CYP2C9, the models can predict changes in this compound exposure when administered concurrently with other drugs. creative-proteomics.com
| CYP2C9 Genotype | Predicted Fold Increase in AUCinf vs. CYP2C91/1 |
|---|---|
| CYP2C91/2 | 1.44 |
| CYP2C91/3 | 2.05 |
| CYP2C93/3 | 3.67 |
Data sourced from a study on PBPK modeling of this compound. nih.gov
Exploration of Formulation Effects on Onset and Duration of Action
The formulation of a drug product can significantly influence its dissolution, absorption, and consequently, the onset and duration of its therapeutic effect. acs.org PBPK/PD models are instrumental in exploring these formulation-dependent effects for this compound. creative-proteomics.comnih.govqub.ac.uk
By integrating mechanistic absorption models and biorelevant in vitro dissolution data, researchers can simulate how different formulations, such as fast-dissolving tablets, affect the pharmacokinetic profile. creative-proteomics.comacs.org These simulations can predict key parameters like the maximum plasma concentration (Cmax) and the time to reach it (Tmax). nih.govqub.ac.uk
Furthermore, by linking the predicted plasma concentrations to a PD model, such as an inhibitory Emax model that describes analgesic efficacy, it becomes possible to simulate the time course of pain relief. creative-proteomics.comnih.gov This allows for a mechanistic exploration of how formulation changes can modulate the onset and duration of this compound's action, providing valuable insights for formulation optimization. nih.gov
Molecular Docking and Computational Chemistry for Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is widely used in drug discovery to understand how a ligand, such as this compound, interacts with its molecular target at an atomic level. nih.gov
Studies have employed molecular docking to investigate the interaction of this compound with its primary targets, the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov These studies dock the 3D structure of this compound into the active site of the enzyme's crystal structure to predict binding modes and energies. Research has shown that this compound docks deeply into the active site of both COX-1 and COX-2. nih.gov The binding is stabilized by interactions with key amino acid residues. For instance, in COX-2, this compound has been shown to interact with residues such as ARG120 and TYR355. nih.gov
In addition to its primary targets, molecular docking has been used to study this compound's interaction with other molecules, such as the biopolymer chitosan, which is used in drug delivery systems. frontiersin.org In one such study, the binding energy of the this compound-chitosan complex was calculated to be -3.90 kcal/mol, indicating a stable interaction. frontiersin.org These computational approaches provide crucial insights into the molecular basis of this compound's activity and its compatibility with formulation excipients.
| Enzyme | Interacting Amino Acid Residues |
|---|---|
| COX-1 | TYR355, SER353, LEU352, VAL349, MET522, ILE523, ALA527, SER530, LEU531, LEU359, ARG120, VAL116, PHE518, GLY526, TRP387, TYR385, LEU384, PHE381 |
| COX-2 | ARG120, TYR355 |
Data compiled from molecular docking studies of NSAIDs. nih.gov
Omics-Based Approaches in this compound Research
"Omics" technologies, which include genomics, transcriptomics, and proteomics, allow for the large-scale study of biological molecules. These approaches hold the potential to uncover novel drug targets, understand mechanisms of action, and identify biomarkers. biognosys.com While the application of omics specifically to this compound is an emerging area, the methodologies offer significant promise.
Proteomics Investigations of this compound's Biological Targets
Proteomics is the large-scale study of proteins, particularly their structures and functions. frontiersin.org In drug discovery, proteomics is a powerful tool for identifying the direct and indirect protein targets of a drug, which can help to elucidate its mechanism of action and potential off-target effects. nih.govnih.gov
Currently, there is a limited number of published studies that specifically apply proteomics to identify the biological targets of this compound. However, the field of chemical proteomics has developed advanced techniques that are highly applicable to this area of research. qub.ac.uk Methods such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP) have been successfully used to identify the targets of other NSAIDs, like celecoxib (B62257). mdpi.comnih.gov
For example, TPP works by measuring the changes in the thermal stability of proteins in the presence of a drug. nih.gov A drug binding to its target protein typically increases the protein's stability at high temperatures. By using mass spectrometry to quantify the soluble proteins at different temperatures, researchers can identify which proteins have been stabilized by the drug, thus revealing its targets. nih.gov A study on the NSAID celecoxib used this method to identify 44 potential off-target proteins in the rat hippocampus, providing new insights into its complex biological effects. nih.gov
Similarly, chemoproteomic platforms like Small Molecule Interactome Mapping by Photoaffinity Labeling (SIM-PAL) have been used to map the interactions of NSAID derivatives with the entire proteome of living cells. nih.gov This technique identified over 1,000 interacting proteins and nearly 200 direct binding sites for the NSAIDs studied, revealing interactions with proteins involved in pathways like NF-κB and even novel interactions with histones. nih.gov
The application of these sophisticated proteomic methodologies to this compound could provide an unbiased, proteome-wide view of its molecular interactions. Such studies would be invaluable for confirming known targets, discovering novel on- and off-target interactions, and better understanding the molecular basis of both its therapeutic effects and any potential side effects.
Metabolomics for Elucidating Novel Metabolites and Pathways
Metabolomics represents a powerful, systems-level approach to comprehensively profile the low-molecular-weight endogenous and exogenous metabolites within a biological system. In the context of this compound research, metabolomics is instrumental in discovering novel metabolites and elucidating the intricate metabolic pathways the compound undergoes following administration. This methodology moves beyond traditional pharmacokinetic analysis by providing a detailed snapshot of the metabolic fate of the drug and its impact on the host's metabolic network.
Advanced analytical platforms are central to these investigations. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are routinely employed for their high-resolution separation of complex mixtures, such as plasma or urine. amazonaws.com These chromatographic techniques are typically coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF-MS) systems, which can determine the mass of molecules with high accuracy (<5 ppm), facilitating the identification of previously unknown metabolites. amazonaws.com
The application of these techniques to this compound studies would involve the systematic comparison of metabolic profiles from biological samples (e.g., plasma, urine, tissue extracts) before and after drug administration. By analyzing the data with sophisticated bioinformatics tools, researchers can identify new chemical entities that are structurally related to the parent this compound molecule. While specific metabolomics studies exclusively on this compound are not extensively detailed in publicly available literature, the metabolic pathways for structurally similar profens have been well-characterized, suggesting likely biotransformations for this compound. pharmgkb.orgnih.gov The primary metabolic modifications for profens include oxidation (hydroxylation) of the aromatic rings and the aliphatic side chain, followed by conjugation reactions, primarily glucuronidation, to enhance water solubility and facilitate excretion. nih.gov
A metabolomics-based investigation of this compound would therefore focus on identifying hydroxylated, carboxylated, and glucuronidated derivatives. The table below outlines potential novel metabolites that such a study would aim to identify.
Table 1: Potential this compound Metabolites for Metabolomic Investigation
| Potential Metabolite Class | Metabolic Reaction | Rationale for Investigation |
|---|---|---|
| Hydroxylated this compound | Oxidation | A common Phase I metabolic pathway for profen drugs, catalyzed by Cytochrome P450 enzymes. nih.gov |
| Dihydroxy-Fluprofen | Oxidation | Further oxidation of hydroxylated metabolites can occur. pharmgkb.org |
| Carboxy-Fluprofen | Oxidation | Oxidation of the methyl group on the propionic acid side chain is a known pathway for related compounds. |
| This compound-Acyl Glucuronide | Glucuronidation (Conjugation) | The carboxylic acid moiety is a primary site for Phase II conjugation to form a reactive acyl glucuronide. nih.gov |
By identifying and quantifying these novel metabolites, researchers can construct a more complete map of this compound's metabolic fate, providing critical insights into its clearance mechanisms and potential for drug-drug interactions.
Biomarker Discovery for this compound Efficacy and Toxicity
Biomarker discovery is a critical component of modern drug development, aiming to identify measurable indicators of a drug's effectiveness (efficacy) or potential for harm (toxicity). nih.gov The integration of biomarkers into preclinical and clinical studies can significantly enhance the efficiency of the drug development process. nih.gov For this compound, the discovery of specific biomarkers is essential for optimizing its therapeutic application and ensuring patient safety.
Efficacy Biomarkers: The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins (B1171923)—key mediators of inflammation and pain. ontosight.ai Therefore, biomarkers of efficacy for this compound are directly linked to its anti-inflammatory activity.
Target Engagement Biomarkers: These markers confirm that the drug is interacting with its intended target. Metabolomic analysis of the arachidonic acid cascade can quantify the reduction in specific prostaglandins (e.g., Prostaglandin (B15479496) E2) and thromboxanes in response to this compound administration.
Downstream Efficacy Biomarkers: These reflect the broader physiological consequences of the drug's action. They can include changes in the levels of inflammatory cytokines or other proteins involved in the inflammatory response. The discovery process often involves proteomic or transcriptomic profiling of inflamed tissues or relevant cell types in the presence and absence of the drug.
Toxicity Biomarkers: A significant focus of biomarker research for NSAIDs is the early detection of potential adverse effects, particularly gastrointestinal and liver injury. nih.gov Advanced research methodologies are employed to identify sensitive and specific biomarkers that can predict toxicity before overt clinical signs appear.
Drawing parallels from studies on other NSAIDs, such as binaprofen, promising strategies for discovering this compound toxicity biomarkers have emerged. nih.gov These studies often use in vivo models, like the zebrafish, which allow for higher-throughput screening. nih.gov By treating these models with the drug and performing metabolomic and proteomic analyses, researchers can identify early indicators of cellular stress or damage. For instance, studies on binaprofen identified total bile acid and argininosuccinate (B1211890) lyase as early, sensitive biomarkers of liver injury, appearing sooner than conventional markers. nih.gov A similar methodological approach for this compound would provide valuable safety biomarkers.
The table below summarizes potential biomarkers that could be investigated to monitor the efficacy and toxicity of this compound.
Table 2: Potential Biomarkers for this compound Efficacy and Toxicity
| Biomarker Category | Potential Biomarker | Biological Rationale | Relevant Research Finding |
|---|---|---|---|
| Efficacy | Prostaglandin E2 (PGE2) | Direct product of the COX pathway; reduction indicates target engagement and anti-inflammatory effect. ontosight.ai | NSAIDs function by inhibiting COX enzyme activity. ontosight.ai |
| Efficacy | Inflammatory Cytokines (e.g., IL-6, TNF-α) | Downstream mediators of the inflammatory cascade suppressed by NSAID activity. | Inflammation involves a complex cascade of signaling molecules. |
| Toxicity (Liver) | Total Bile Acid (TBA) | Elevated levels can indicate cholestatic liver injury, a potential NSAID-related issue. | Identified as an early biomarker for binaprofen-induced liver injury. nih.gov |
| Toxicity (Liver) | Argininosuccinate Lyase (ASL) | A urea (B33335) cycle enzyme; its leakage into circulation can signal hepatocellular damage. | Identified as an early biomarker for binaprofen-induced liver injury. nih.gov |
The discovery and validation of such biomarkers are crucial for establishing a therapeutic window for this compound and enabling a personalized medicine approach where its benefits can be maximized while minimizing risks. nih.gov
Analytical Methodologies for Fluprofen Research
Chromatographic Techniques for Quantitative Analysis
Chromatographic techniques are fundamental in the quantitative analysis of fluprofen, offering high selectivity and sensitivity for its determination in various matrices, from pharmaceutical formulations to biological fluids. nih.gov These methods are crucial for quality control, pharmacokinetic studies, and metabolite profiling.
High-Performance Liquid Chromatography (HPLC) Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative estimation of this compound. nih.gov Numerous methods have been developed and validated to ensure accuracy, precision, and reliability. nih.govpharmascholars.com A common approach involves reversed-phase chromatography, utilizing a C18 column. nih.govresearchgate.net
Method development often focuses on optimizing the mobile phase composition to achieve efficient separation and a reasonable retention time. dergipark.org.tr For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer is frequently employed. nih.govpharmascholars.com One validated method used a mobile phase of 0.01 M potassium dihydrogen phosphate buffer and acetonitrile (52:48 v/v) with a Hypersil BDS C18 column, achieving a retention time for this compound of 3.1 minutes. pharmascholars.com Another simple and rapid HPLC assay utilized a Gemini C18 column with a mobile phase of 30 mM disodium (B8443419) hydrogen phosphate solution (pH 7.0) and acetonitrile (50:50 v/v), resulting in a retention time of 3.2 minutes. nih.gov
Validation of these HPLC methods is conducted in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). pharmascholars.comdergipark.org.tr Linearity is typically established over a specific concentration range, with correlation coefficients (r²) consistently close to 0.999, indicating a strong linear relationship between concentration and detector response. nih.govpharmascholars.comdergipark.org.tr Accuracy is often evaluated through recovery studies, with satisfactory recoveries generally falling within the 98-102% range. pharmascholars.comresearchgate.net Precision is assessed by analyzing replicate samples, with the relative standard deviation (RSD) for intraday and interday precision being well below 2%. nih.govpharmascholars.com
The robustness of the method is also determined by making slight intentional variations in chromatographic conditions. pharmascholars.com These validated HPLC methods are deemed suitable for routine quality control analysis of this compound in its pure form and in various pharmaceutical dosage forms. nih.govpharmascholars.com
Table 1: Examples of Developed and Validated HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil BDS C18 (100 x 4.6 mm, 5μ) pharmascholars.com | Gemini C18 (250 x 4.6 mm, 5 μm) nih.gov | Ace C18 (250 x 4.6 mm, 5 µm) dergipark.org.tr |
| Mobile Phase | 0.01 M Potassium dihydrogen phosphate buffer: Acetonitrile (52:48) pharmascholars.com | 30 mM Disodium hydrogen phosphate (pH 7.0): Acetonitrile (50:50) nih.gov | Acetonitrile: 0.05 M Potassium dihydrogen phosphate (pH 3.5) (60:40) dergipark.org.tr |
| Flow Rate | 1.0 ml/min pharmascholars.com | 1.0 ml/min nih.gov | 1.0 ml/min dergipark.org.tr |
| Detection Wavelength | 246 nm pharmascholars.com | 247 nm nih.gov | 254 nm dergipark.org.tr |
| Retention Time | 3.1 min pharmascholars.com | 3.2 min nih.gov | 5.4 min dergipark.org.tr |
| Linearity Range | 12.5 - 75 µg/mL pharmascholars.com | 5 - 50 µg/mL nih.gov | 0.10 - 5.0 µg/mL dergipark.org.tr |
| Correlation Coefficient (r²) | >0.999 pharmascholars.com | ≥0.9996 nih.gov | >0.999 dergipark.org.tr |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.03 µg/mL dergipark.org.tr |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.10 µg/mL dergipark.org.tr |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications
For enhanced sensitivity and selectivity, particularly in complex biological matrices like plasma, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. nih.govresearchgate.net This technique combines the superior separation efficiency of UPLC, which uses smaller particle size columns, with the highly specific and sensitive detection capabilities of mass spectrometry. measurlabs.com
A rapid and sensitive UPLC-MS/MS method has been developed for the determination of this compound in rat plasma. nih.gov This method typically involves a simple sample preparation step, such as protein precipitation with acetonitrile. nih.gov The chromatographic separation is achieved on a sub-2 µm particle column, like an Acquity UPLC BEH C18, using a gradient elution with a mobile phase consisting of acetonitrile and water. nih.gov The short analysis time is a key advantage, with one method reporting a retention time of 0.67 minutes and a total run time of only 1.2 minutes. nih.gov
Detection is performed using a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in the negative ion mode. nih.gov The analysis is conducted in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov
The method is fully validated for parameters including linearity, precision, accuracy, matrix effect, and stability. nih.gov Linearity has been demonstrated over a wide concentration range, for example, from 25.0 to 1.00 × 10⁴ ng/mL. nih.gov The precision and accuracy are confirmed with within-run and between-run relative standard deviations not exceeding 15% and relative errors within ±15%. nih.gov The high sensitivity and speed of UPLC-MS/MS make it exceptionally well-suited for pharmacokinetic studies. nih.govresearchgate.net
Table 2: UPLC-MS/MS Method for this compound Determination in Rat Plasma
| Parameter | Details |
| Instrumentation | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) nih.gov |
| Sample Preparation | Acetonitrile precipitation nih.gov |
| Column | Acquity UPLC BEH C18 nih.gov |
| Mobile Phase | Acetonitrile and water (gradient elution) nih.gov |
| Ionization Source | Electrospray Ionization (ESI) in negative ion mode nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Retention Time | 0.67 minutes nih.gov |
| Total Run Time | 1.2 minutes nih.gov |
| Linearity Range | 25.0 - 1.00 × 10⁴ ng/mL nih.gov |
| Precision (RSD) | ≤ 13.9% nih.gov |
| Accuracy (RE) | -9.0% to 3.4% nih.gov |
Gas Chromatography for this compound and Metabolite Profiling
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), provides another powerful tool for the analysis of this compound and its metabolites. nih.govarabjchem.org GC-MS is well-suited for the identification and quantification of small, volatile, and thermally stable compounds. nih.gov For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. arabjchem.org
A common derivatization reagent used for this compound is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). arabjchem.orgresearchgate.net This process replaces the active hydrogen in the carboxylic acid group of this compound with a trimethylsilyl (B98337) group, making the molecule more amenable to GC analysis. arabjchem.org The derivatization reaction conditions, such as temperature and time, are optimized to ensure complete conversion. arabjchem.org
The GC separation is typically performed on a capillary column, such as one coated with 5% phenyl and 95% dimethylpolysiloxane. arabjchem.org The temperature program of the GC oven is optimized to achieve good separation of the analyte from other components in the sample. arabjchem.org
For detection, a mass spectrometer operating in electron ionization (EI) mode is commonly used. arabjchem.orgresearchgate.net Quantitative analysis is often performed in the selected ion monitoring (SIM) mode, where the instrument is set to detect only specific ions characteristic of the derivatized this compound, thereby increasing the sensitivity and selectivity of the method. arabjchem.orgresearchgate.net For derivatized this compound, a key ion monitored for quantification is at m/z 180. arabjchem.orgresearchgate.net
GC-MS methods for this compound are validated for linearity, precision, and accuracy. researchgate.net Linearity has been established in concentration ranges such as 0.25–5.0 μg/mL. researchgate.net The method has shown good precision, with intra- and inter-day variations being less than 4%, and high accuracy, with relative errors better than 3%. arabjchem.org This methodology has been successfully applied to the quality control of pharmaceutical dosage forms containing this compound. researchgate.net Furthermore, GC-MS is a valuable technique for metabolic profiling, capable of separating and identifying various metabolites in biological fluids. mdpi.com
Table 3: GC-MS Method for this compound Determination
| Parameter | Details |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) arabjchem.org |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) arabjchem.orgresearchgate.net |
| Column | Capillary column (e.g., 5% phenyl, 95% dimethylpolysiloxane) arabjchem.org |
| Ionization Mode | Electron Ionization (EI) arabjchem.orgresearchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) arabjchem.orgresearchgate.net |
| Monitored Ion (m/z) | 180 arabjchem.orgresearchgate.net |
| Linearity Range | 0.25 - 5.0 µg/mL researchgate.net |
| Limit of Detection (LOD) | 0.05 µg/mL researchgate.net |
| Limit of Quantification (LOQ) | 0.15 µg/mL researchgate.net |
| Precision (RSD) | < 3.64% arabjchem.org |
| Accuracy (Relative Error) | < 2.67% arabjchem.org |
Spectroscopic and Electrochemical Methods
Spectroscopic methods are widely utilized for the analysis of this compound, offering rapid and cost-effective means for concentration determination and for studying its interactions with biological macromolecules.
UV Spectroscopy for Concentration Determination
Ultraviolet (UV) spectrophotometry is a simple, rapid, and economical method for the quantitative determination of this compound in pharmaceutical preparations. ijpsonline.comrroij.comrroij.com The principle of this method is based on the measurement of the absorbance of UV radiation by the this compound molecule at a specific wavelength. ijpsonline.com The chromophore in the this compound structure, the fluorinated biphenyl (B1667301) system, is responsible for its characteristic UV absorption. researchgate.net
For analysis, a suitable solvent is chosen in which the drug is soluble and stable. ijpsonline.comrroij.com Methanol (B129727) and acetonitrile are commonly used solvents. ijpsonline.comrroij.com The UV spectrum of this compound is scanned over a range, typically from 200 to 400 nm, to determine the wavelength of maximum absorbance (λmax). ijpsonline.com For this compound, the λmax is consistently reported at approximately 246-248 nm. nih.govijpsonline.comrroij.com
The method is validated according to ICH guidelines to ensure its suitability for its intended purpose. ijpsonline.com A calibration curve is constructed by plotting absorbance versus concentration over a defined range, which demonstrates a linear relationship as described by the Beer-Lambert law. rroij.comasianpubs.org For example, linearity has been established in concentration ranges of 2-10 µg/ml and 1-14 µg/ml in different studies. ijpsonline.comrroij.com The correlation coefficient (r²) for the calibration curve is typically greater than 0.99, indicating excellent linearity. ijpsonline.comrroij.com
The method's precision is demonstrated by low relative standard deviation values for repeated measurements, and accuracy is confirmed through recovery studies. ijpsonline.com The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. ijpsonline.comrroij.com For instance, one study reported LOD and LOQ values of 0.11 µg/ml and 0.42 µg/ml, respectively. ijpsonline.com UV spectroscopy is also employed in stability-indicating assays to monitor the degradation of this compound under various stress conditions like acid and base hydrolysis. ijpsonline.com
Table 4: UV Spectroscopy Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Solvent | Methanol ijpsonline.com | Acetonitrile rroij.comrroij.com |
| Wavelength of Maximum Absorbance (λmax) | 248 nm ijpsonline.com | 246 nm rroij.com |
| Linearity Range | 2-10 µg/mL ijpsonline.com | 1-14 µg/mL rroij.com |
| Correlation Coefficient (r²) | 0.992 ijpsonline.com | > 0.99 rroij.com |
| Limit of Detection (LOD) | 0.11 µg/mL ijpsonline.com | Not Specified |
| Limit of Quantification (LOQ) | 0.42 µg/mL ijpsonline.com | 0.60 µg/mL rroij.com |
| Application | Stability-indicating assay in eye drops ijpsonline.com | Determination in pharmaceutical preparations rroij.com |
Fluorescence Spectroscopy in Protein Binding Studies
Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between drugs and proteins, such as human serum albumin (HSA). mdpi.comlboro.ac.uk This method is particularly valuable for studying the binding of drugs to plasma proteins, which can significantly influence their pharmacokinetic properties. lboro.ac.uk The intrinsic fluorescence of proteins, primarily due to tryptophan and tyrosine residues, can be altered upon binding with a ligand like this compound. mdpi.comnih.gov
In a typical protein binding study, the fluorescence emission spectrum of the protein is recorded in the absence and presence of increasing concentrations of the drug. mdpi.com The excitation wavelength is chosen to selectively excite specific fluorophores within the protein; for instance, an excitation wavelength of 295 nm is used to selectively excite tryptophan residues. nih.gov
The binding of a drug to a protein can cause quenching of the protein's intrinsic fluorescence. nih.gov This quenching can be either static, resulting from the formation of a non-fluorescent ground-state complex, or dynamic, resulting from collisional deactivation of the excited state. By analyzing the fluorescence quenching data using models such as the Stern-Volmer equation, key binding parameters can be determined. nih.gov These parameters include the binding constant (Ka), which indicates the affinity of the drug for the protein, and the number of binding sites (n).
While specific studies detailing the use of fluorescence spectroscopy for this compound-protein binding are not as prevalent as for other NSAIDs like ibuprofen (B1674241), the principles are directly applicable. mdpi.comnih.gov For ibuprofen, fluorescence spectroscopy has been used to show that its binding to HSA quenches the protein's intrinsic fluorescence, and this data allows for the calculation of binding constants and the elucidation of the binding mechanism. mdpi.comnih.gov This powerful technique provides valuable insights into the molecular interactions governing drug-protein binding, which is a critical aspect of drug disposition in the body. lboro.ac.uk
Potentiometric and Titrimetric Methods
Titrimetric methods, specifically acid-base titrations, represent a classical, cost-effective, and straightforward approach for the quantitative determination of flurbiprofen (B1673479) in its pure form and within pharmaceutical preparations. pharmascholars.comresearchgate.net As a propionic acid derivative, flurbiprofen's acidic nature allows for its direct titration with a strong base. pharmascholars.com
The most common procedure involves dissolving an accurately weighed amount of flurbiprofen in a suitable solvent, such as aqueous methanol or neutralized alcohol, and titrating it with a standardized solution of sodium hydroxide (B78521). pharmascholars.comarabjchem.org The endpoint of the titration is typically detected using a visual indicator, like phenolphthalein, which changes color upon neutralization. pharmascholars.comresearchgate.net The Indian Pharmacopoeia (1996) has also suggested a titrimetric method for the estimation of flurbiprofen. arabjchem.org This method does not require extensive sample processing, making it suitable for quality control in industrial settings. pharmascholars.com The reaction is a simple acid-base neutralization where each mole of sodium hydroxide neutralizes one mole of flurbiprofen. arabjchem.org
Potentiometric titration offers an alternative to visual indicators, where the change in potential or pH is monitored as the titrant is added. academicjournals.org This technique is particularly advantageous for colored or turbid solutions where a visual endpoint might be obscured. academicjournals.org The equivalence point is determined by identifying the point of the most rapid change in potential from a plot of potential (mV) or pH versus the volume of titrant added. academicjournals.org
| Parameter | Description | Source(s) |
|---|---|---|
| Principle | Acid-Base Neutralization | pharmascholars.com |
| Titrant | 0.1 M Sodium Hydroxide (NaOH) | pharmascholars.comarabjchem.org |
| Solvent | Aqueous Methanol or neutralized Ethanol | pharmascholars.comresearchgate.netarabjchem.org |
| Indicator | Phenolphthalein | pharmascholars.comresearchgate.net |
| Stoichiometry | 1 ml of 0.1 M NaOH is equivalent to 24.43 mg of flurbiprofen | arabjchem.org |
Advanced Separation Techniques
Capillary Electrophoresis Applications
Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of flurbiprofen, offering high separation efficiency and short analysis times. nih.govmdpi.com Capillary zone electrophoresis (CZE) with spectrophotometric detection is frequently employed for the determination of flurbiprofen in pharmaceutical products. nih.gov A typical CZE method involves using a fused silica (B1680970) capillary under a high voltage (e.g., 30 kV) with UV detection at a wavelength around 232 nm. nih.gov The background electrolyte (BGE) is a critical component, and an optimized BGE might consist of N-(2-acetamido)-2-aminoethanesulfonic acid (ACES), imidazole, and a cyclodextrin (B1172386), such as alpha-cyclodextrin, to enhance separation. nih.gov A complete analysis using this method can be achieved in under five minutes. nih.gov
More advanced applications of CE include nonaqueous capillary electrophoresis (NACE) for the determination of enantiomeric purity. nih.gov This is crucial as flurbiprofen exists as enantiomers, and NACE can separate the R- and S-forms. Such separations often use a chiral selector, like a cyclodextrin derivative (e.g., 6-monodeoxy-6-mono(2-hydroxy)propylamino-beta-cyclodextrin), within a nonaqueous BGE composed of solvents like methanol with additives such as ammonium (B1175870) camphorsulfonate and ammonium acetate (B1210297). nih.gov This specialized application allows for the detection of as little as 0.1% of the S-enantiomer in a sample of R-flurbiprofen. nih.gov
| Parameter | Capillary Zone Electrophoresis (CZE) | Nonaqueous Capillary Electrophoresis (NACE) | Source(s) |
|---|---|---|---|
| Application | Quantification in pharmaceuticals | Enantiomeric purity determination | nih.govnih.gov |
| Capillary | Fused silica (e.g., 60 cm x 100 µm i.d.) | Not specified | nih.gov |
| Background Electrolyte (BGE) | 20mM ACES, 20mM imidazole, 10mM α-cyclodextrin (pH 7.3) | 20 mM IPA-β-CD, 20 mM ammonium camphorsulfonate, 40 mM ammonium acetate in methanol | nih.govnih.gov |
| Voltage | 30 kV | Not specified | nih.gov |
| Detection | UV at 232 nm | Not specified | nih.gov |
| Internal Standard | 2-Naphthoxyacetic acid | Flufenamic acid | nih.govnih.gov |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a sensitive and versatile planar chromatographic technique used for the quantification of flurbiprofen in both biological matrices like plasma and in pharmaceutical dosage forms. nih.govresearchgate.net The method utilizes HPTLC plates precoated with silica gel 60 F254 as the stationary phase. researchgate.netresearchgate.net
The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. Various mobile phase compositions have been reported, such as n-hexane-ethyl acetate-glacial acetic acid (60:30:10, v/v/v) for plasma analysis and chloroform-acetone-xylene (5:2:1, v/v/v) for tablet analysis. nih.govresearchgate.net After development, the plate is dried, and densitometric analysis is performed by scanning the plate with a UV detector at the wavelength of maximum absorption for flurbiprofen, typically around 247-248 nm. nih.govresearchgate.net The Rf (retardation factor) value is used for identification, with reported values being approximately 0.81 for certain methods. researchgate.net HPTLC methods are valued for their ability to analyze multiple samples simultaneously, leading to high throughput. iipseries.org
| Parameter | Description | Source(s) |
|---|---|---|
| Stationary Phase | HPTLC aluminum plates precoated with silica gel 60 F254 | researchgate.netresearchgate.net |
| Mobile Phase (Example 1) | n-hexane : ethyl acetate : glacial acetic acid (60:30:10, v/v/v) | nih.gov |
| Mobile Phase (Example 2) | chloroform : acetone (B3395972) : xylene (5:2:1, v/v/v) | researchgate.net |
| Detection | Densitometric scanning at 247 nm or 248 nm | nih.govresearchgate.net |
| Reported Rf value | 0.81 ± 0.02 | researchgate.net |
Method Validation Parameters in Flurbiprofen Analysis
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. globalresearchonline.net For flurbiprofen analysis, key validation parameters are established according to guidelines from bodies like the International Conference on Harmonization (ICH). globalresearchonline.net
Specificity and Selectivity
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the analysis of flurbiprofen, specificity is a key validation parameter. For instance, in HPTLC methods developed for quantifying flurbiprofen in human plasma, it was demonstrated that no interference was found from endogenous compounds at the Rf value corresponding to flurbiprofen. nih.gov Similarly, for methods analyzing pharmaceutical tablets, the absence of interference from tablet excipients at the selected assay conditions confirms the method's specificity. arabjchem.org The high resolving power of techniques like capillary electrophoresis, particularly when used for chiral separations, demonstrates a very high degree of selectivity, distinguishing between enantiomers (S-flurbiprofen and R-flurbiprofen). nih.gov
Linearity and Calibration Ranges
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov This range is known as the calibration or reportable range. nih.govclpmag.com Establishing the linearity of a method is fundamental for accurate quantification of flurbiprofen. This is achieved by analyzing a series of standard solutions of flurbiprofen at different known concentrations and plotting the instrument response against the concentration. The data is often evaluated by calculating a regression equation and the correlation coefficient (r or r²), where a value close to 1 indicates a strong linear relationship. pharmascholars.com Different analytical techniques exhibit different linear ranges for flurbiprofen analysis, reflecting their varying sensitivities.
| Analytical Technique | Linear Range | Correlation Coefficient (r/r²) | Source(s) |
|---|---|---|---|
| Titrimetry | 100 - 500 mg | 0.9996 | pharmascholars.com |
| Capillary Zone Electrophoresis (CZE) | 1 - 60 mg/L | Not specified | nih.gov |
| HPTLC (in plasma) | 40 - 400 ng | 0.992 | nih.gov |
| HPTLC (in tablets) | 100 - 500 ng/spot | Not specified | researchgate.net |
| HPTLC (stability-indicating) | 50 - 600 ng/band | r² = 0.9993 | researchgate.net |
Precision and Accuracy Assessment
The validation of an analytical method hinges on establishing its precision and accuracy. Precision denotes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed in terms of intra-day (repeatability) and inter-day (intermediate) precision. Accuracy refers to the closeness of the test results obtained by the method to the true value.
Several studies have validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for Flurbiprofen, demonstrating high precision and accuracy. For one HPLC method, intra- and inter-day precision values, expressed as relative standard deviation (RSD), were found to be less than 4.56%, with an accuracy (relative error) better than 4.00%. dergipark.org.tr Another study reported the accuracy ranging from 1.33% to 2.67% and precision from 2.39% to 4.56%. dergipark.org.tr A separate HPLC method for Flurbiprofen in human plasma showed intra- and inter-day precision values below 4.47% and an accuracy better than 3.67%. oup.com
In the analysis of quality control (QC) samples, one HPLC method demonstrated within-day and between-day precision in the acceptable range of 98.83 ± 0.004 to 104.56 ± 0.009. nih.gov For bioanalytical applications in human plasma, a validated method reported intra-day and inter-day precision as less than 7.3% and 12.0% respectively, with an accuracy range of 2.5% to 7.3%. dergipark.org.tr A highly sensitive UPLC-MS/MS method for rat plasma showed both intraday and inter-day precision (RSD%) and accuracy (RE%) to be within 10%. nih.gov
| Method | Matrix | Precision (%RSD) | Accuracy (%RE or Range) | Reference |
|---|---|---|---|---|
| HPLC | Pharmaceutical Preparations | < 4.56 (Intra- & Inter-day) | < 4.00 | dergipark.org.tr |
| HPLC | Human Plasma | < 4.47 (Intra- & Inter-day) | < 3.67 | oup.com |
| HPLC | Human Plasma | < 7.3 (Intra-day), < 12.0 (Inter-day) | 2.5 - 7.3 | dergipark.org.tr |
| RP-HPLC | Tablet Dosage Form | < 1.0 (Intra- & Inter-day) | N/A | |
| UPLC-MS/MS | Rat Plasma | < 10 (Intra- & Inter-day) | < 10 | nih.gov |
Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. nih.gov The LOQ is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy under the stated experimental conditions. nih.govdergipark.org.tr These limits are often estimated based on the signal-to-noise ratio, where the detection limit is defined as the concentration resulting in a peak height three times the baseline noise, and the quantification limit corresponds to a signal-to-noise ratio of ten. dergipark.org.tr
For Flurbiprofen, various analytical methods have established different sensitivity levels.
An HPLC method for pharmaceutical preparations determined the LOD and LOQ to be 0.03 µg/mL and 0.10 µg/mL, respectively. dergipark.org.tr
Another RP-HPLC method reported an LOD of 0.17 µg/mL and an LOQ of 0.52 µg/mL.
A separate HPLC study calculated the LOD and LOQ as 0.173 µg/ml and 0.578 µg/ml, respectively. nih.gov
Research validating a method for quantifying Flurbiprofen in human pharynx tissue established a lower LOQ of 0.045 µg/mL. nih.gov
A UPLC method validation reported an LOD of 0.05 µg/mL and an LOQ of 0.15 µg/mL. researchgate.net
Another RP-HPLC method reported an LOD of 0.020 µg/mL and an LOQ of 0.060 µg/mL. uobaghdad.edu.iq
| Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|
| HPLC | 0.03 | 0.10 | dergipark.org.troup.com |
| RP-HPLC | 0.17 | 0.52 | |
| HPLC | 0.173 | 0.578 | nih.gov |
| UPLC | 0.05 | 0.15 | researchgate.net |
| RP-HPLC | 0.020 | 0.060 | uobaghdad.edu.iq |
| HPLC | N/A | 0.045 | nih.gov |
| UPLC-MS/MS | N/A | 0.005 (5 ng/mL) | nih.gov |
Recovery Studies
Recovery studies are essential for assessing the accuracy of an analytical method by determining the amount of analyte that can be extracted from a matrix. This is often performed using the standard addition method, where known quantities of the pure drug are added (spiked) into a pre-analyzed sample matrix. The analysis is then repeated to determine how much of the added drug is recovered.
For Flurbiprofen, recovery studies have consistently shown high and satisfactory results, indicating minimal matrix effects and efficient extraction procedures.
In one study, the mean recovery of Flurbiprofen from pharmaceutical preparations was 99.8%. dergipark.org.tr
Another HPLC method demonstrated mean percentage recovery ranging from 97.07% to 103.66%. nih.gov
When analyzing tablet dosage forms, satisfactory recoveries between 99% and 101% were obtained.
A UPLC method reported a mean recovery of 99.4% from pharmaceutical preparations. researchgate.net
In biological matrices, the extraction recoveries of Flurbiprofen from human plasma were found to be between 93.0% and 98.9%. oup.com A different bioanalytical method reported recoveries from plasma ranging from 68.1% to 72.0%. dergipark.org.tr An extraction method developed for human pharynx tissue resulted in greater than 95% recovery. nih.gov
| Method | Matrix | Recovery (%) | Reference |
|---|---|---|---|
| HPLC | Pharmaceutical Preparations | 99.8 | dergipark.org.tr |
| HPLC | Pharmaceutical Preparations | 97.07 - 103.66 | nih.gov |
| RP-HPLC | Tablet Dosage Form | 99 - 101 | |
| UPLC | Pharmaceutical Preparations | 99.4 | researchgate.net |
| HPLC | Human Plasma | 93.0 - 98.9 | oup.com |
| HPLC | Human Plasma | 68.1 - 72.0 | dergipark.org.tr |
| HPLC | Human Pharynx Tissue | > 95 | nih.gov |
Q & A
How can researchers formulate a rigorous research question for studying Fluprofen’s mechanism of action?
Basic Question
Methodological Answer:
- Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:
- Apply PICO (Population/Problem, Intervention, Comparison, Outcome) for clinical studies:
What experimental design considerations are critical for in vitro studies of this compound’s metabolic stability?
Basic Question
Methodological Answer:
- Liver microsomal assays:
- Use pooled human liver microsomes (pHLM) to assess Phase I metabolism.
- Control for enzyme activity with NADPH regeneration systems and validate via LC-MS/MS .
- Statistical rigor:
- Predefine acceptance criteria for metabolic half-life (t½) variability (<15% CV) and use non-linear regression models for kinetic parameter estimation .
How should researchers address contradictions in this compound’s reported efficacy across preclinical models?
Advanced Question
Methodological Answer:
- Root-cause analysis framework:
- Data validation: Cross-check assay conditions (e.g., cell line viability, endotoxin levels in in vivo models) .
- Contextual factors: Compare dosing regimens (e.g., acute vs. chronic administration) and species-specific pharmacokinetics .
- Meta-analysis: Apply random-effects models to quantify heterogeneity across studies (e.g., I² statistic >50% indicates high inconsistency) .
- Example contradiction: Discrepancies in IC₅₀ values between human whole-blood assays and recombinant COX-2 systems may arise from plasma protein binding differences .
What advanced methodologies are recommended for resolving this compound’s enantiomer-specific pharmacokinetics?
Advanced Question
Methodological Answer:
- Chiral chromatography:
- Use polysaccharide-based columns (e.g., Chiralpak IA) with mobile phases optimized for this compound’s logP (~3.2) .
- Validate enantiomeric separation via circular dichroism or polarimetry .
- Compartmental modeling:
- Implement a non-linear mixed-effects model (NONMEM) to estimate absorption rate constants (kₐ) and volume of distribution (Vd) for each enantiomer .
How can researchers optimize statistical analysis for this compound’s dose-response studies?
Basic Question
Methodological Answer:
- Power analysis:
- Calculate sample size using G*Power to detect a 20% effect size (α=0.05, β=0.2) .
- Dose-response curves:
- Use four-parameter logistic models (4PL) in GraphPad Prism to estimate EC₅₀ and Hill coefficients.
- Report 95% confidence intervals and avoid overinterpreting “statistical significance” without clinical relevance .
What strategies ensure reproducibility in this compound’s anti-inflammatory efficacy studies?
Advanced Question
Methodological Answer:
- Standardized protocols:
- Pre-register animal studies (e.g., via SYRCLE’s database) and adhere to ARRIVE guidelines for in vivo experiments .
- Blinding:
- Use third-party randomization for treatment allocation and blinded outcome assessment to minimize bias .
- Data transparency:
- Share raw datasets (e.g., cytokine ELISA results) in FAIR-aligned repositories like Zenodo .
How should researchers navigate gaps in this compound’s toxicity literature for long-term exposure studies?
Basic Question
Methodological Answer:
- Toxicogenomics:
- Conduct RNA-seq on hepatocytes post-Fluprofen exposure to identify dysregulated pathways (e.g., Nrf2-mediated oxidative stress) .
- Ethical review:
What computational tools are effective for predicting this compound’s drug-drug interaction (DDI) risks?
Advanced Question
Methodological Answer:
- In silico modeling:
- Use CYP450 inhibition modules in Schrödinger’s BioLuminate or AutoDock Vina to predict interactions with CYP2C9/2C19 .
- Validate predictions with static (e.g., [I]/Ki) and dynamic (PBPK) models .
- Clinical correlation:
- Cross-reference results with FDA’s DDI database (Liverpool DDI Index) .
How can researchers integrate multi-omics data to elucidate this compound’s off-target effects?
Advanced Question
Methodological Answer:
- Proteomics:
- Perform affinity purification mass spectrometry (AP-MS) to map this compound’s protein interactome .
- Network pharmacology:
- Data integration:
What ethical and methodological standards apply to clinical trials involving this compound?
Basic Question
Methodological Answer:
- Ethical compliance:
- Register trials on ClinicalTrials.gov and obtain informed consent emphasizing this compound’s experimental status in new indications .
- Endpoint selection:
- Use composite endpoints (e.g., pain reduction + biomarker normalization) to capture multidimensional efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
